(R)-Clevidipine-13C,d3
Description
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Properties
Molecular Formula |
C21H23Cl2NO6 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3-O-(butanoyloxymethyl) 5-O-(trideuterio(113C)methyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m1/s1/i4+1D3 |
InChI Key |
KPBZROQVTHLCDU-UQBPNGTMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Clevidipine-13C,d3: An In-Depth Technical Guide for Researchers
(R)-Clevidipine-13C,d3 is a stable isotope-labeled version of (R)-Clevidipine, a potent and ultra-short-acting dihydropyridine (B1217469) calcium channel blocker. This guide provides a comprehensive overview of its technical aspects, including its chemical properties, applications, and the methodologies for its use in research, tailored for professionals in drug development and scientific investigation.
Core Concepts
This compound is primarily utilized as an internal standard in bioanalytical studies, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) research involving Clevidipine.[1] The incorporation of a carbon-13 isotope and three deuterium (B1214612) atoms introduces a mass shift without significantly altering the chemical properties of the molecule. This mass difference allows for its precise and accurate quantification alongside the unlabeled drug in complex biological matrices using mass spectrometry.
Clevidipine, the parent compound, is a third-generation dihydropyridine calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[2][3] It exerts its therapeutic effect by selectively inhibiting L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][3][4] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent decrease in blood pressure.[3][4]
Data Presentation
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₀¹³CH₂₀D₃Cl₂NO₆ | |
| Molecular Weight | 460.34 g/mol | |
| Isotopic Purity | Typically ≥98% | |
| Chemical Purity | Typically ≥95% | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol | MedChemExpress |
Pharmacokinetic Parameters of Clevidipine
| Parameter | Value | Source |
| Onset of Action | 2-4 minutes | [3][4] |
| Half-life | Approximately 1 minute | [2] |
| Metabolism | Rapidly hydrolyzed by blood and tissue esterases | [2][4] |
| Primary Metabolite | H152/81 (inactive) |
Experimental Protocols
Bioanalytical Method for Quantification in Human Whole Blood using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Clevidipine and its active metabolite.[5][6][7]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human whole blood, add 25 µL of an internal standard working solution containing this compound.
-
Add 50 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane mixture) and vortex for 5 minutes.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A suitable C18 or phenyl column (e.g., ACE Excel 2 Phenyl, 50 × 2.1 mm).[6][7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Clevidipine: m/z 456.1 → 324.1
-
This compound: m/z 460.1 → 328.1
-
3. Method Validation:
-
Linearity: Establish a calibration curve over a relevant concentration range (e.g., 0.1 to 50 ng/mL).[5][7]
-
Accuracy and Precision: Evaluate within-run and between-run accuracy and precision at multiple quality control (QC) levels.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Determine the stability of the analyte in the biological matrix under various storage and handling conditions.
General Protocol for Synthesis of Isotopically Labeled Dihydropyridines
The synthesis of this compound involves a multi-step process. While the exact proprietary method may not be publicly available, a general approach for creating isotopically labeled dihydropyridines, based on the Hantzsch synthesis, is outlined below. The isotopic labels would be introduced using appropriately labeled starting materials.
1. Synthesis of Labeled Precursors:
-
Prepare a ¹³C-labeled methyl acetoacetate (B1235776) and a deuterated butoxy-containing precursor.
2. Hantzsch Dihydropyridine Synthesis:
-
A three-component condensation reaction involving:
-
An aldehyde (2,3-dichlorobenzaldehyde).
-
A β-ketoester (the ¹³C-labeled methyl acetoacetate).
-
An enamine or another β-ketoester (the deuterated butoxy-containing precursor) with a source of ammonia.
-
-
The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with heating.
3. Purification:
-
The crude product is purified using column chromatography on silica (B1680970) gel to isolate the desired labeled dihydropyridine.
4. Chiral Resolution:
-
If a specific enantiomer like (R)-Clevidipine is required, a chiral separation step, such as chiral HPLC or diastereomeric salt formation and crystallization, is necessary.
Visualizations
Signaling Pathway of Clevidipine
References
- 1. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibits L-Type Calcium Channels via p 38 Signaling Pathway in Vascular Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]
- 6. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium binding in the pore of L-type calcium channels modulates high affinity dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-Clevidipine-13C,d3: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopically labeled dihydropyridine (B1217469) calcium channel blocker, (R)-Clevidipine-13C,d3. It covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and its application in research settings. This document is intended to serve as a valuable resource for professionals in pharmacology and drug development.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of (R)-Clevidipine, a third-generation L-type calcium channel blocker.[1] The isotopic labeling, involving one Carbon-13 (¹³C) and three Deuterium (B1214612) (³H or D) atoms, makes it a valuable tool for quantitative analysis in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based assays.[1][2] While the exact positions of the isotopic labels in commercially available this compound are not consistently and explicitly detailed in public literature, the naming convention implies the substitution of one carbon atom with ¹³C and three hydrogen atoms with deuterium. A plausible location for these labels, based on common synthetic strategies for labeled compounds, is on one of the methyl ester groups.
Chemical Structure of (R)-Clevidipine (unlabeled)
Source: PubChem CID 193993
Physicochemical and Pharmacological Properties
The following tables summarize the key physicochemical and pharmacological properties of Clevidipine. The properties of the isotopically labeled form are expected to be very similar to the unlabeled compound, with a slight increase in molecular weight due to the presence of the heavier isotopes.
Table 1: Physicochemical Properties of (R)-Clevidipine
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃Cl₂NO₆ | [3] |
| Molecular Weight | 456.3 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Solubility | Practically insoluble in water | [4] |
| Protein Binding | >99.5% | [5] |
Table 2: Pharmacological and Pharmacokinetic Properties of Clevidipine
| Property | Value | Reference |
| Mechanism of Action | L-type calcium channel blocker | [6] |
| IC₅₀ | 7.1 nM (V(H) = -40 mV) | [1] |
| Onset of Action | 2-4 minutes (intravenous) | [5] |
| Half-life | Initial phase: ~1 minute; Terminal phase: ~15 minutes | [5] |
| Metabolism | Rapidly hydrolyzed by blood and tissue esterases | [5] |
| Elimination | Metabolites excreted in urine (63-74%) and feces (7-22%) | [5] |
Mechanism of Action: L-type Calcium Channel Blockade
Clevidipine exerts its therapeutic effect by selectively blocking L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels.[6] This inhibition of calcium influx leads to vascular smooth muscle relaxation (vasodilation), primarily in the arteries, resulting in a reduction of systemic vascular resistance and consequently, a lowering of blood pressure.[5]
Signaling Pathway
The mechanism of action involves the following key steps:
-
Membrane Depolarization: Depolarization of the vascular smooth muscle cell membrane triggers the opening of L-type calcium channels.
-
Calcium Influx: The opening of these channels allows for the influx of extracellular calcium ions (Ca²⁺) into the cell.
-
Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates calmodulin.
-
MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the myosin light chains.
-
Muscle Contraction: Phosphorylation of myosin light chains initiates the cross-bridge cycling between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.
-
Clevidipine Intervention: Clevidipine binds to the L-type calcium channels, inhibiting the initial influx of Ca²⁺, thereby disrupting this cascade and promoting vasodilation.[6]
Caption: Signaling pathway of Clevidipine's action on vascular smooth muscle cells.
Experimental Protocols
This compound is primarily utilized in research for pharmacokinetic studies and as an internal standard for the quantification of unlabeled Clevidipine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Below are generalized protocols for its synthesis (hypothetical) and a common experimental application.
Synthesis of this compound (Hypothetical)
A plausible synthetic route would involve:
-
Synthesis of Labeled Precursors: Preparation of key building blocks containing the ¹³C and deuterium labels. For example, a ¹³C-labeled methyl acetoacetate (B1235776) and a deuterated butyryl chloride could be synthesized.
-
Hantzsch Dihydropyridine Synthesis: A multi-component condensation reaction involving an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (the ¹³C-labeled methyl acetoacetate), and an enamine derived from another β-ketoester, and a nitrogen source (e.g., ammonia).
-
Esterification and Chiral Resolution: Subsequent esterification with a deuterated butyryloxymethyl group and chiral separation to isolate the (R)-enantiomer.
Caption: A generalized workflow for the synthesis of this compound.
Quantification of Clevidipine in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for using this compound as an internal standard to quantify Clevidipine in a biological matrix (e.g., plasma or whole blood).
Materials:
-
Biological sample (e.g., plasma) containing Clevidipine
-
This compound solution of known concentration (internal standard)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
Detect and quantify Clevidipine and this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for both compounds should be optimized beforehand.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Clevidipine to this compound against the concentration of Clevidipine standards.
-
Determine the concentration of Clevidipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the quantification of Clevidipine using this compound.
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of Clevidipine in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for robust and reliable pharmacokinetic and metabolic profiling. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for researchers and drug development professionals working with this important cardiovascular therapeutic agent.
References
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-Clevidipine-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis and characterization of (R)-Clevidipine-13C,d3, an isotopically labeled analog of the potent, short-acting calcium channel blocker, Clevidipine. This stable isotope-labeled compound is a critical tool for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis by mass spectrometry.
Introduction
(R)-Clevidipine is the active enantiomer of Clevidipine, a dihydropyridine (B1217469) calcium channel blocker used for the rapid reduction of blood pressure in critical care settings. Its rapid onset and offset are due to its metabolism by esterases in the blood and tissues. The synthesis of this compound, which incorporates a carbon-13 atom and three deuterium (B1214612) atoms, allows for its precise differentiation from the unlabeled drug in biological matrices, thereby enabling highly accurate quantification in pharmacokinetic and bioequivalence studies.
Synthesis of this compound
The synthesis of this compound is based on the well-established Hantzsch dihydropyridine synthesis. This multi-component reaction provides a convergent and efficient route to the dihydropyridine core. The isotopic labels are introduced through strategically chosen labeled precursors.
Proposed Synthetic Pathway
The synthesis commences with the preparation of two key intermediates, followed by a modified Hantzsch condensation, and concludes with the introduction of the labeled butyryloxymethyl group.
Experimental Protocols
Step 1: Synthesis of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester (Dihydropyridine Core)
This key intermediate is synthesized via a modified Hantzsch reaction.
-
Preparation of Methyl 3-aminocrotonate: Methyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like methanol (B129727) at room temperature. The product is isolated by removal of the solvent under reduced pressure.
-
Preparation of 2-(2,3-dichlorobenzylidene)acetoacetic acid methyl ester: 2,3-dichlorobenzaldehyde and methyl acetoacetate are condensed in the presence of a catalyst such as piperidine (B6355638) and acetic acid in a solvent like isopropanol. The water formed is removed azeotropically.
-
Hantzsch Condensation: The two intermediates from the previous steps are reacted together in a suitable solvent, such as isopropanol, at reflux for several hours. The resulting dihydropyridine precipitates upon cooling and can be collected by filtration.
Step 2: Introduction of the 13C-label
To introduce the carbon-13 label, 13C-methanol is used in the initial step of the synthesis to produce 13C-labeled methyl acetoacetate, which is then carried through the subsequent steps to yield the 13C-labeled dihydropyridine core.
Step 3: Synthesis of d3-Chloromethyl butyrate (B1204436)
-
Preparation of d3-Butyric acid: Commercially available d3-butyric acid is used as the starting material.
-
Conversion to d3-Butyryl chloride: d3-Butyric acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to yield d3-butyryl chloride.
-
Formation of d3-Chloromethyl butyrate: d3-Butyryl chloride is reacted with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride, to produce d3-chloromethyl butyrate.
Step 4: Final Esterification
The 13C-labeled dihydropyridine core is reacted with d3-chloromethyl butyrate in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). The reaction is typically stirred at room temperature until completion. The product, this compound, is then isolated and purified by column chromatography.
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Workflow for Characterization
Analytical Methodologies and Expected Data
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the final compound.
-
Method: A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
-
Expected Result: A single major peak corresponding to this compound with a purity of >98%.
2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and isotopic labeling pattern.
-
Method: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in the positive ion mode.
-
Expected Result: The mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of this compound.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| (R)-Clevidipine | C₂₁H₂₃Cl₂NO₆ | 455.0902 |
| This compound | C₂₀¹³CH₂₀D₃Cl₂NO₆ | 460.1143 |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and the position of the isotopic labels.
-
¹H NMR: The proton NMR spectrum will be similar to that of unlabeled Clevidipine, with the key difference being the absence of the signal for the three protons on the terminal methyl group of the butyrate chain, which have been replaced by deuterium. The integration of the remaining proton signals will be consistent with the structure.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled carbon in the methyl ester group, which will likely exhibit a different splitting pattern or be enhanced in intensity compared to a standard 13C NMR spectrum. The signals for the deuterated carbons will be absent or significantly attenuated.
| Assignment (Unlabeled Clevidipine) | Expected ¹H Chemical Shift (ppm, CDCl₃) | Expected ¹³C Chemical Shift (ppm, CDCl₃) |
| CH₃ (dihydropyridine) | ~2.3 | ~19 |
| CH (dihydropyridine) | ~5.0 | ~39 |
| OCH₃ | ~3.6 | ~51 |
| OCH₂O | ~5.8 | ~80 |
| CH₂ (butyrate) | ~2.2, ~1.6 | ~36, ~18 |
| CH₃ (butyrate) | ~0.9 | ~13 |
| Aromatic-H | 7.0-7.4 | 125-148 |
| C=O (esters) | - | ~165-167 |
| C=C (dihydropyridine) | - | ~103, ~145 |
Mechanism of Action: L-type Calcium Channel Blockade
Clevidipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step in the process of muscle contraction. The result is vasodilation and a reduction in peripheral vascular resistance, leading to a decrease in blood pressure.
Conclusion
The synthesis and rigorous characterization of this compound are essential for its application as a reliable internal standard in clinical and preclinical research. The methodologies outlined in this guide provide a framework for the preparation and quality control of this important analytical tool. The use of isotopically labeled compounds like this compound is indispensable for advancing our understanding of the pharmacokinetics and metabolism of this potent antihypertensive agent.
The Role of (R)-Clevidipine-13C,d3 as an Internal Standard in Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-Clevidipine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Clevidipine. The use of SIL-IS is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest accuracy and precision by compensating for variability during sample preparation and analysis.
Introduction to Clevidipine and the Imperative for an Internal Standard
Clevidipine is a potent, ultra-short-acting, third-generation dihydropyridine (B1217469) L-type calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action make it ideal for controlling blood pressure in critical care settings, particularly during surgery.[3][4] Clevidipine is rapidly metabolized by esterases in the blood and extravascular tissues into an inactive primary metabolite, H152/81.[3]
Accurate quantification of Clevidipine in biological matrices like whole blood or plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for bioequivalence and therapeutic drug monitoring. Bioanalytical methods, particularly LC-MS/MS, are susceptible to various sources of error, including:
-
Variations in sample preparation (e.g., extraction recovery).
-
Matrix effects (suppression or enhancement of the analyte signal by other components in the biological sample).
-
Instrumental drift and fluctuations in injection volume.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It co-elutes with the analyte and experiences similar analytical variations, thereby allowing for their correction and ensuring reliable quantification.
This compound: The Ideal Internal Standard
This compound is the stable isotope-labeled form of (R)-Clevidipine.[5] Stable isotope-labeled internal standards are considered the most suitable for quantitative bioanalysis.[6]
The core principle behind the efficacy of this compound as an internal standard lies in its near-identical chemical and physical properties to the unlabeled Clevidipine. The incorporation of one Carbon-13 and three deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate it from the analyte, while its behavior during sample extraction, chromatography, and ionization remains virtually identical. This ensures that any analyte loss during sample processing or signal fluctuation during analysis is mirrored by the internal standard. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively nullifying these potential errors.
Carbon-13 labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic separation from the analyte, a phenomenon known as the "isotope effect," which can sometimes be observed with deuterium labeling, especially with highly efficient chromatographic systems.[7]
Pharmacological Mechanism of Action of Clevidipine
Clevidipine exerts its antihypertensive effect by selectively blocking L-type calcium channels in vascular smooth muscle.[1] This inhibition prevents the influx of calcium ions into the smooth muscle cells, leading to vasodilation and a subsequent reduction in systemic vascular resistance and blood pressure.[1]
dot
References
- 1. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. biomedres.us [biomedres.us]
- 4. methapharm.com [methapharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of Stable Isotope-Labeled Clevidipine in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clevidipine (B1669171) is an ultra-short-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2] Its rapid onset and offset of action are attributed to its metabolism by esterases in the blood and tissues.[1][2] Stable isotope-labeled (SIL) clevidipine, such as clevidipine-d7 (B12421993), serves as a critical tool in pharmaceutical research, enabling precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of the applications of stable isotope-labeled clevidipine in research, with a focus on its use in pharmacokinetic analysis, metabolic profiling, and as an internal standard in bioanalytical methods.
Core Applications of Stable Isotope-Labeled Clevidipine
The primary application of stable isotope-labeled clevidipine in research is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.[3]
Pharmacokinetic Studies
Stable isotope-labeled clevidipine, particularly clevidipine-d7, is instrumental in delineating the pharmacokinetic profile of clevidipine.[3] By co-administering the labeled and unlabeled drug, researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of clevidipine.
A pivotal application is in bioequivalence studies, where clevidipine-d7 is used as an internal standard to compare the pharmacokinetic parameters of a test formulation of clevidipine butyrate (B1204436) injectable emulsion to a reference formulation.[3]
Metabolic Profiling
While specific studies detailing the use of stable isotope-labeled clevidipine for comprehensive metabolic profiling are not extensively published, the principles of stable isotope-resolved metabolomics (SIRM) are highly applicable. By introducing a labeled version of the drug, researchers can trace its metabolic fate and identify novel metabolites. This is achieved by tracking the mass shift in metabolites containing the stable isotope label.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
A study utilizing radiolabeled ([3H]-clevidipine) clevidipine has provided insights into its ADME properties.[4] While not a stable isotope, the methodology serves as a blueprint for how a stable isotope-labeled version could be used. In this study, a tracer dose of [3H]-clevidipine was administered intravenously to healthy male volunteers. The excretion of radioactivity was then monitored in urine and feces over seven days.[4] This approach allows for the determination of the routes and rates of excretion of the drug and its metabolites. A similar study design with a stable isotope-labeled clevidipine would offer the advantage of avoiding radioactivity while still enabling the tracing of the drug's disposition.
Experimental Protocols
Bioanalytical Method for Clevidipine Quantification in Human Whole Blood using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of clevidipine and its active metabolite, H152/81, in human whole blood.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 µL aliquot of human whole blood, add 20 µL of an internal standard working solution containing clevidipine-d7 and H152/81-¹³C-d₃.
-
Add 50 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: ACE Excel 2 Phenyl column (50 × 2.1 mm) or equivalent.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-d7: m/z 480.1 → 338.1
-
H152/81: m/z 356.0 → 324.0
-
H152/81-¹³C-d₃: m/z 362.2 → 326.2
-
3. Data Analysis:
-
Quantify clevidipine and H152/81 by calculating the peak area ratios of the analytes to their respective stable isotope-labeled internal standards.
-
Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
In Vitro Metabolism of Clevidipine using Liver Microsomes
This generalized protocol can be adapted to study the in vitro metabolism of clevidipine.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
Liver microsomes (e.g., human, rat)
-
Clevidipine (from a stock solution in a suitable solvent like DMSO, final solvent concentration should be <1%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation of Metabolic Reaction:
-
Add a solution of NADPH (cofactor) to initiate the reaction.
3. Incubation:
-
Incubate at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
4. Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (such as stable isotope-labeled clevidipine).
5. Sample Processing and Analysis:
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining clevidipine and any formed metabolites. By using stable isotope-labeled clevidipine as the substrate, metabolites can be readily identified by their characteristic isotopic signature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from the validated LC-MS/MS method for clevidipine and its metabolite H152/81.[3]
| Parameter | Clevidipine | H152/81 |
| Linearity Range | 0.1–30 ng/mL | 2–600 ng/mL |
| Internal Standard | Clevidipine-d7 | H152/81-¹³C-d₃ |
| MRM Transition (Analyte) | m/z 473.1 → 338.1 | m/z 356.0 → 324.0 |
| MRM Transition (IS) | m/z 480.1 → 338.1 | m/z 362.2 → 326.2 |
Visualizations
Clevidipine Metabolism and Bioanalysis Workflow
Caption: Workflow of clevidipine metabolism and subsequent bioanalytical quantification.
Clevidipine Mechanism of Action Signaling Pathway
Caption: Clevidipine's mechanism of action in vascular smooth muscle cells.
Future Directions and Broader Research Applications
The use of stable isotope-labeled clevidipine is poised to expand beyond its role as an internal standard. Future research could leverage these labeled compounds in several ways:
-
Elucidating Complex Metabolic Pathways: High-resolution mass spectrometry coupled with stable isotope labeling can be used to identify minor metabolites of clevidipine and understand the complete metabolic map.
-
Investigating Drug-Drug Interactions: Stable isotope-labeled clevidipine can be used to study the effect of co-administered drugs on its metabolism, providing a clearer picture of potential drug-drug interactions.
-
Target Engagement Studies: While not a common application for a drug like clevidipine with a well-defined target, labeled versions could potentially be used in advanced mass spectrometry-based proteomics techniques to confirm target engagement in complex biological systems.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Precise pharmacokinetic data obtained using stable isotope-labeled clevidipine can be integrated into sophisticated PK/PD models to better predict the dose-response relationship and optimize dosing regimens in various patient populations.
Conclusion
Stable isotope-labeled clevidipine, particularly clevidipine-d7, is an indispensable tool in the research and development of this important antihypertensive agent. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality pharmacokinetic data. The potential for its application in more advanced metabolic and ADME studies highlights the versatility of stable isotope labeling in modern drug development. As analytical technologies continue to advance, the applications of stable isotope-labeled clevidipine are likely to expand, further refining our understanding of its clinical pharmacology.
References
- 1. Simultaneous Determination of Clevidipine and Its Major Metabolite H152/81 in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
The Indispensable Role of Isotopic Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A thorough understanding of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug development. Characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its safety and efficacy.[1] Isotopic labeling, the practice of incorporating heavier, non-radioactive (stable) or radioactive isotopes into a drug molecule, has become an indispensable tool in these investigations.[1] This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision and sensitivity.[1] This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.
Core Principles of Isotopic Labeling
Isotopic labeling involves the strategic replacement of one or more atoms in a drug molecule with their corresponding isotopes.[1] These labeled molecules are chemically identical to their unlabeled counterparts and generally exhibit the same biological behavior.[1] However, their increased mass or radioactivity enables them to be distinguished and quantified using specialized analytical techniques.[1]
The key to a successful isotopic labeling study lies in the placement of the label. The isotopic label must be in a metabolically stable position to prevent its premature loss through metabolic processes, which would render the tracer ineffective.[1] For example, carbon isotopes are often incorporated into the core structure of the molecule to ensure the label is retained throughout the metabolic process.[1]
Types of Isotopes in Drug Metabolism Studies
There are two primary categories of isotopes used in drug metabolism studies: stable isotopes and radioisotopes.
Stable Isotopes: These are non-radioactive isotopes that possess an excess number of neutrons.[1] They are safe for use in human studies and are primarily detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The most commonly used stable isotopes include:
-
Deuterium (²H): Often used to investigate metabolic pathways and can be used to improve the pharmacokinetic properties of a drug.[3]
-
Carbon-13 (¹³C): A versatile label for tracing the carbon skeleton of a drug molecule through metabolic transformations.[3]
-
Nitrogen-15 (¹⁵N): Useful for labeling drugs that contain nitrogen atoms, such as many pharmaceuticals.[3]
Radioisotopes: These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected with high sensitivity.[1] Due to their radioactive nature, their use in humans is carefully controlled. Common radioisotopes in drug metabolism include:
-
Tritium (³H): A radioactive isotope of hydrogen.[1]
-
Carbon-14 (¹⁴C): The gold standard for mass balance studies due to its long half-life and the prevalence of carbon in drug molecules.[1]
Applications in Drug Metabolism
Isotopic labeling is a versatile tool employed in a wide array of studies throughout the drug development pipeline.
-
Mass Balance Studies: Often conducted with ¹⁴C-labeled compounds, these studies are the definitive method for determining the routes and rates of excretion of a drug and its metabolites.[1][4]
-
Metabolite Profiling and Identification: Isotopic labeling is instrumental in identifying and quantifying metabolites in various biological matrices such as plasma, urine, and feces.[1] The unique mass shift or radioactive signature of the labeled compound and its metabolites allows for their clear detection against a complex biological background.[1]
-
Pharmacokinetic (PK) Studies: Labeled compounds are used to determine key PK parameters, including bioavailability, clearance, and volume of distribution.[1] For instance, the co-administration of a stable isotope-labeled intravenous (IV) tracer with an unlabeled oral dose allows for the precise determination of absolute bioavailability.[5]
-
In Vitro Metabolism Studies: Stable isotope-labeled compounds are utilized in in vitro systems, such as human liver microsomes, to elucidate metabolic pathways and identify the enzymes responsible for a drug's metabolism.[5]
-
Quantitative Analysis using Isotope Dilution: Stable isotope-labeled versions of the parent drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry.[5] This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[5]
Data Presentation: Quantitative Data Summary
The quantitative data derived from isotopic labeling studies are crucial for regulatory submissions and for making informed decisions in drug development.[5]
Table 1: Illustrative Pharmacokinetic and Excretion Data from a Human ADME Study with a ¹⁴C-Labeled Drug. This table presents example data that would be generated from a human absorption, distribution, metabolism, and excretion (ADME) study using a ¹⁴C-labeled drug.
| Parameter | Value | Units |
| Pharmacokinetics | ||
| Cmax (Parent Drug) | 150 | ng/mL |
| Tmax (Parent Drug) | 2.0 | h |
| AUC₀-inf (Parent Drug) | 1800 | ng·h/mL |
| Cmax (Total Radioactivity) | 250 | ng-eq/mL |
| Tmax (Total Radioactivity) | 4.0 | h |
| AUC₀-inf (Total Radioactivity) | 4500 | ng-eq·h/mL |
| t½ (Parent Drug) | 8.0 | h |
| t½ (Total Radioactivity) | 12.0 | h |
| Excretion | ||
| Cumulative Recovery in Urine | 70 | % of Dose |
| Cumulative Recovery in Feces | 25 | % of Dose |
| Total Recovery | 95 | % of Dose |
Table 2: Metabolite Profile in Human Plasma, Urine, and Feces following a Single Oral Dose of a ¹⁴C-Labeled Drug. This table illustrates the relative abundance of the parent drug and its metabolites in different biological matrices.
| Analyte | Plasma (AUC % of Total Radioactivity) | Urine (% of Dose) | Feces (% of Dose) |
| Parent Drug | 40 | 35 | 10 |
| Metabolite 1 (M1) | 25 | 20 | 5 |
| Metabolite 2 (M2) | 15 | 10 | 5 |
| Metabolite 3 (M3) | 5 | 2 | 3 |
| Other Metabolites | 15 | 3 | 2 |
| Total | 100 | 70 | 25 |
Experimental Protocols
The success of an isotopic labeling study is highly dependent on the meticulous execution of experimental protocols.
Protocol 1: Human Mass Balance Study with a ¹⁴C-Labeled Drug
Objective: To determine the mass balance, routes of excretion, and metabolic profile of a drug in healthy human subjects.
Methodology:
-
Dose Preparation: A single oral dose of the investigational drug is prepared, containing a therapeutic amount of the non-radioactive drug supplemented with a trace amount of the ¹⁴C-labeled drug (typically around 100 µCi).[6]
-
Subject Enrollment: A small group of healthy volunteers (typically 6-8) are enrolled in the study.[7]
-
Dosing and Sample Collection:
-
Sample Analysis:
-
Total Radioactivity Measurement: The total radioactivity in all samples is quantified using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[4]
-
Metabolite Profiling: Plasma, urine, and feces samples are analyzed by liquid chromatography with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[8]
-
Metabolite Identification: The structures of the metabolites are elucidated using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
-
Data Analysis:
-
Pharmacokinetic parameters for both the parent drug and total radioactivity are calculated.
-
The cumulative excretion of radioactivity in urine and feces is determined to calculate the mass balance.
-
The relative abundance of the parent drug and each metabolite is quantified in plasma, urine, and feces.
-
Protocol 2: Metabolite Identification using Deuterated Standards and LC-MS/MS
Objective: To confidently identify and quantify drug metabolites in a complex biological matrix.[1]
Methodology:
-
Internal Standard Preparation: A deuterated version of the parent drug is synthesized to be used as an internal standard.[1]
-
Sample Preparation:
-
Biological samples (e.g., plasma, urine, or microsomal incubations) are collected.
-
A known amount of the deuterated internal standard is added to each sample.[1]
-
The samples are then subjected to an extraction procedure (e.g., protein precipitation or solid-phase extraction) to isolate the analytes of interest.
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into an LC-MS/MS system.
-
The parent drug, its metabolites, and the deuterated internal standard are separated by liquid chromatography.
-
The mass spectrometer is operated in a full-scan or product-ion scan mode to detect the analytes.
-
-
Data Analysis:
-
Metabolites are identified by their characteristic mass shift compared to the parent drug and the co-elution with the deuterated internal standard.[1] The presence of the deuterated internal standard with a known mass difference provides high confidence in the identification.[1]
-
Quantification is achieved by comparing the peak area of the analyte to the peak area of the deuterated internal standard.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.[9]
Conclusion
Isotopic labeling is a powerful and versatile technology that is fundamental to modern drug metabolism research. From defining the fundamental disposition of a new drug candidate in mass balance studies to enabling highly accurate quantitative bioanalysis through isotope dilution, the applications of stable and radioactive isotopes are vast and critical. A well-designed and executed isotopic labeling study provides invaluable data that is essential for the successful development and regulatory approval of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. symeres.com [symeres.com]
- 4. qps.com [qps.com]
- 5. benchchem.com [benchchem.com]
- 6. A Phase 1 Mass Balance Study of 14 C-Labeled Talazoparib in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. qps.com [qps.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of (R)-Clevidipine-13C,d3
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, an isotopically labeled form of (R)-Clevidipine. The information presented is intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction to this compound
This compound is a stable isotope-labeled version of Clevidipine (B1669171), a third-generation dihydropyridine (B1217469) calcium channel blocker.[1][2] Clevidipine is used intravenously for the rapid reduction of blood pressure, particularly in perioperative and critical care settings.[1][3] The labeling with a stable heavy isotope of carbon (¹³C) and three deuterium (B1214612) (d3) atoms makes it a valuable internal standard for pharmacokinetic studies and clinical mass spectrometry, allowing for precise quantification of the parent drug.[4]
Like its unlabeled counterpart, this compound is a highly selective antagonist of L-type calcium channels located in vascular smooth muscle.[1][5][6] This selectivity for arterial vessels results in vasodilation and a decrease in systemic vascular resistance, effectively lowering blood pressure with minimal impact on myocardial contractility or cardiac conduction.[5][7][8]
Chemical and Physical Properties
The fundamental properties of Clevidipine provide a baseline for understanding its labeled analog. The primary difference in the isotopically labeled version is its molecular weight.
General Properties
| Property | Value | Source |
| IUPAC Name | 5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [9] |
| Appearance | White to off-white solid | [10] |
| Class | Synthetic organic, Dihydropyridine | [6][7] |
Quantitative Physicochemical Data
The isotopic labeling of this compound results in a predictable increase in its mass compared to the unlabeled compound.
| Property | (R)-Clevidipine | This compound | Source |
| Molecular Formula | C₂₁H₂₃Cl₂NO₆ | C₂₀¹³CH₂₀D₃Cl₂NO₆ | [9] |
| Molecular Weight | 456.3 g/mol | Approx. 460.3 g/mol | [9] |
| Exact Mass | 455.0902428 Da | Approx. 459.11 Da | [9] |
| Melting Point | 138°C (Polymorph A) | Not specified, expected to be similar to unlabeled form | [10] |
| XLogP3 | 4.3 | Not specified, expected to be similar to unlabeled form | [9] |
| Hydrogen Bond Donor Count | 1 | 1 | [9] |
| Hydrogen Bond Acceptor Count | 7 | 7 | [9] |
Solubility and Formulation
Clevidipine is practically insoluble in water.[10][11] Due to its lipophilicity, it is formulated for intravenous administration as a sterile, milky-white oil-in-water emulsion at a concentration of 0.5 mg/mL.[10] The emulsion contains approximately 0.2 g of lipid per milliliter and includes components such as soybean oil, glycerin, and egg yolk phospholipids.[10][11] Consequently, it is contraindicated in patients with allergies to soybeans, soy products, eggs, or egg products.[5][12]
Stability and Storage
Clevidipine is photosensitive and should be stored in its carton to protect it from light, although protection from light is not required during administration.[5][13] Vials should be refrigerated at 2-8°C (36-46°F) and should not be frozen.[5][13] Vials can be stored at controlled room temperature for up to two months.[5][13] Once the vial stopper is punctured, it should be used within 12 hours as the lipid emulsion can support microbial growth.[5]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Clevidipine is characterized by its rapid onset, short duration of action, and metabolism that is independent of liver or kidney function.
Key Pharmacokinetic Parameters
| Parameter | Value | Source |
| Route of Administration | Intravenous only | [5] |
| Onset of Action | 2-4 minutes | [1][5][14] |
| Time to Full Recovery | 5-15 minutes after infusion stops | [5] |
| Initial Half-Life | ~1 minute | [2][5][14][15] |
| Terminal Half-Life | ~15 minutes | [2][5][14][15] |
| Protein Binding | >99.5% | [5][14] |
| Metabolism | Rapidly hydrolyzed by blood and tissue esterases | [1][5][15][16] |
| Excretion | Urine (63–74%), Feces (7–22%) | [5][12] |
Metabolic Pathway
Clevidipine's ultrashort action is due to its rapid metabolism by esterases in the blood and extravascular tissues.[2][3][5] This hydrolysis cleaves the ester linkage, yielding an inactive carboxylic acid metabolite (H152/81) and formaldehyde.[3][11] This metabolic pathway is advantageous as it is independent of hepatic or renal function, making dose adjustments for patients with liver or kidney impairment unnecessary.[5][14][15]
References
- 1. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clevidipine - Wikipedia [en.wikipedia.org]
- 6. clevidipine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-((1-oxobutoxy)methyl) ester | C21H23Cl2NO6 | CID 153994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Clevidipine, (R)- | C21H23Cl2NO6 | CID 193993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. methapharm.com [methapharm.com]
- 11. litfl.com [litfl.com]
- 12. m.youtube.com [m.youtube.com]
- 13. globalrph.com [globalrph.com]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. go.drugbank.com [go.drugbank.com]
The Role of Stable Isotope-Labeled Clevidipine in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of stable isotope-labeled (R)-Clevidipine, specifically (R)-Clevidipine-13C,d3, in pharmacokinetic (PK) analysis. The principles and methodologies discussed are broadly applicable to other stable isotope-labeled versions of Clevidipine (B1669171), such as Clevidipine-d7, which is frequently cited in the literature for the bioanalysis of the racemic mixture.
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their use is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic data.[1][2] this compound, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar ionization and matrix effects, making it an ideal internal standard for quantifying Clevidipine in biological matrices.[3][4][5]
Metabolic Pathway of Clevidipine
Clevidipine is an ultrashort-acting dihydropyridine (B1217469) calcium channel antagonist.[5][6] It is rapidly metabolized by esterases in the blood and tissues to its primary and active metabolite, H152/81.[5][7] This rapid metabolism results in a very short half-life for Clevidipine, approximately 1 to 3 minutes.[8][9] Understanding this metabolic pathway is fundamental to designing robust pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Unlocking Cellular Secrets: A Technical Guide to Carbon-13 Labeled Compounds in Preliminary Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of carbon-13 (¹³C) labeled compounds in preliminary research, providing a vital resource for scientists and professionals in drug development. By replacing carbon-12 with its stable, non-radioactive isotope, ¹³C, researchers can trace the metabolic fate of molecules within complex biological systems. This technique offers unparalleled insights into cellular metabolism, protein dynamics, and the mechanisms of drug action. This guide delves into the foundational principles, experimental methodologies, and data interpretation of key techniques utilizing ¹³C labeled compounds, empowering researchers to harness the full potential of this powerful tool.
Metabolic Flux Analysis with ¹³C Labeled Compounds
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, researchers can track the incorporation of ¹³C atoms into downstream metabolites. This provides a detailed snapshot of cellular metabolism, revealing the activity of crucial pathways.[1]
Core Principles of ¹³C-MFA
The fundamental principle of ¹³C-MFA lies in tracing the journey of ¹³C atoms from a labeled substrate through various metabolic pathways. As cells metabolize the ¹³C-labeled substrate, the heavy isotope is incorporated into a wide range of downstream metabolites, including amino acids, lipids, and nucleotides.[2] The specific pattern of ¹³C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the metabolic fluxes through the network.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify this ¹³C incorporation.[2] By combining the measured MIDs with a stoichiometric model of cellular metabolism, the intracellular metabolic fluxes can be computationally estimated.[3]
Quantitative Data from ¹³C-MFA Studies
The data generated from ¹³C-MFA experiments provides a quantitative map of cellular metabolism. This allows for the comparison of metabolic states between different conditions, such as healthy versus diseased cells, or before and after drug treatment. For instance, ¹³C-MFA has been instrumental in characterizing the metabolic reprogramming that is a hallmark of many cancers, such as the Warburg effect.[3]
Below are tables summarizing typical quantitative data obtained from ¹³C-MFA studies in cancer cells and HEK293 cells, a common cell line in biopharmaceutical production.
Table 1: Metabolic Fluxes in Cancer Cells Using [U-¹³C]-Glucose
| Metabolic Flux | Flux Value (nmol/10⁶ cells/h) | Reference |
| Glucose Uptake | 100 - 400 | [3] |
| Lactate Secretion | 200 - 700 | [3] |
| Glutamine Uptake | 30 - 100 | [3] |
| Glycolytic Flux | High | [4] |
| Pentose Phosphate Pathway | ~15% of glucose flux | [4] |
| TCA Cycle Flux (from glucose) | Low | [4] |
| TCA Cycle Flux (from glutamine) | High | [4] |
Table 2: Metabolic Fluxes in HEK293 Cells
| Metabolic Flux | Condition | Flux Value (Relative to Glucose Uptake) | Reference |
| Glycolysis | High Perfusion | Higher | [2] |
| TCA Cycle | High Perfusion | Slightly Higher | [2] |
| ATP Production | High Perfusion | Higher | [2] |
| Pyruvate to Acetyl-CoA | Low Protein Media | Increased | [5] |
| Malate-Aspartate Shuttle | Low Protein Media | Impaired | [5] |
Detailed Experimental Protocol for ¹³C-MFA
A successful ¹³C-MFA experiment requires meticulous attention to detail throughout the experimental workflow.
1.3.1. Cell Culture and Labeling:
-
Media Preparation: Prepare a chemically defined cell culture medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart. A common choice is a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose to ensure high ¹³C abundance in various metabolites.[3]
-
Cell Seeding: Seed cells at a density that will allow them to reach the mid-exponential growth phase at the time of harvesting.
-
Labeling: Replace the standard medium with the ¹³C-labeled medium and incubate the cells until they reach a metabolic and isotopic steady state. This typically requires several cell doubling times.
1.3.2. Metabolite Quenching and Extraction:
This is a critical step to instantaneously halt all enzymatic activity and preserve the in vivo metabolic state.[1][6]
-
Quenching Solution Preparation: Prepare an ice-cold quenching solution. A common choice is 80% methanol (B129727) stored at -80°C.[1]
-
Quenching Adherent Cells:
-
Place the culture plate on dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl or PBS.
-
Aspirate the wash solution completely.
-
Add the ice-cold 80% methanol.[1]
-
-
Quenching Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells at low speed (e.g., 500 x g) at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in ice-cold 80% methanol.[1]
-
-
Metabolite Extraction:
-
For adherent cells, use a cell scraper to collect the cells into the methanol.
-
Vortex the cell lysate/methanol mixture vigorously.
-
Incubate at -80°C for at least 20 minutes to precipitate proteins and lyse the cells.[1]
-
Centrifuge at high speed (e.g., >16,000 x g) for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried pellets at -80°C until analysis.[1]
-
1.3.3. Analytical Measurement:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for its high sensitivity and resolution. Metabolites are derivatized to increase their volatility before analysis.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the positional labeling of carbons within a metabolite, which can be highly informative for flux analysis.[7]
Visualization of ¹³C-MFA Workflow and Central Carbon Metabolism
Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins. In SILAC, two populations of cells are cultured in media that are identical except for the inclusion of either "light" (normal) or "heavy" (¹³C and/or ¹⁵N-labeled) essential amino acids, typically lysine (B10760008) and arginine.
Core Principles of SILAC
The "heavy" amino acids are incorporated into all newly synthesized proteins. After a sufficient number of cell divisions, nearly all instances of that amino acid in the proteome are replaced by the heavy version. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are digested into peptides. In the mass spectrometer, the "light" and "heavy" peptides appear as pairs with a characteristic mass difference, and the ratio of their signal intensities provides an accurate measure of the relative abundance of the protein under the two conditions.
Quantitative Data from SILAC Studies
SILAC enables the precise quantification of changes in protein expression in response to various stimuli. It can also be used in a "dynamic SILAC" approach to measure protein turnover rates by tracking the rate of incorporation or loss of the heavy label over time.[8]
Table 3: Protein Turnover Rates in HeLa Cells Determined by Dynamic SILAC
| Protein Category | Average Half-life (hours) | Reference |
| All Proteins | ~20 | [9] |
| Highly Abundant Proteins | Longer than average | [9] |
| Fast Turnover Proteins | Shorter than average | [9] |
| Ribosomal Subunits | Varies | [10] |
| Proteasome Subunits | Varies | [10] |
Detailed Experimental Protocol for SILAC
2.3.1. Cell Culture and Labeling:
-
Media Preparation: Prepare SILAC media using a formulation deficient in the amino acids to be labeled (e.g., DMEM for SILAC). Supplement one batch with "light" lysine and arginine, and the other with "heavy" ¹³C-labeled lysine and arginine. Both media should also be supplemented with dialyzed fetal bovine serum to avoid the introduction of unlabeled amino acids.
-
Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least six population doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the desired experimental treatment to one of the cell populations.
2.3.2. Sample Preparation:
-
Cell Lysis: Harvest and lyse the "light" and "heavy" cell populations separately.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
2.3.3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using reverse-phase liquid chromatography.
-
Mass Spectrometry (MS/MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will detect the "light" and "heavy" peptide pairs and fragment them to determine their amino acid sequence.
Visualization of SILAC Workflow
Applications in Drug Development
¹³C-labeled compounds are invaluable tools throughout the drug discovery and development pipeline, from target identification to preclinical and clinical studies.
Target Engagement and Mechanism of Action
By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can identify the specific metabolic pathways and enzymes that are affected.[2] This can confirm that a drug is engaging its intended target and elucidate the downstream metabolic consequences of inhibiting a specific enzyme.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
¹³C-labeled versions of drug candidates are used in ADME studies to track the drug's journey through a biological system.[11] This allows for the identification and quantification of metabolites, the determination of routes of excretion, and an understanding of the drug's overall disposition. While radiolabeled compounds (e.g., with ¹⁴C) are also common, stable isotopes like ¹³C offer the advantage of not being radioactive, which can simplify handling and be advantageous in certain clinical settings.[12]
Tracing Drug Metabolism and Signaling Pathway Interactions
The use of ¹³C-labeled compounds can also shed light on how a drug's metabolism intersects with cellular signaling pathways. For example, ¹³C-glutamine tracing can be used to investigate the effects of a drug on the mTOR signaling pathway, which is a central regulator of cell growth and metabolism and is often dysregulated in cancer.[13]
Visualization of a Preclinical ADME Study Workflow
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. When used in conjunction with ¹³C-labeled compounds, its sensitivity and utility are greatly enhanced.
Core Principles of ¹³C NMR
The carbon-13 isotope possesses a nuclear spin that makes it detectable by NMR. In a ¹³C NMR spectrum, each unique carbon atom in a molecule gives rise to a distinct signal. The position of this signal (the chemical shift) is highly sensitive to the chemical environment of the carbon atom, providing information about its bonding and neighboring atoms.
Applications in Metabolic Research
In metabolic studies using ¹³C-labeled substrates, ¹³C NMR can be used to determine the specific positions of ¹³C atoms within a metabolite molecule. This provides a level of detail that can be complementary to mass spectrometry-based approaches and is particularly useful for resolving fluxes through complex and intersecting pathways.
Table 4: Typical ¹³C NMR Chemical Shift Ranges for Metabolites in Central Carbon Metabolism
| Carbon Environment | Chemical Shift (ppm) |
| C=O (Ketones) | 205 - 220 |
| C=O (Aldehydes) | 190 - 200 |
| C=O (Acids, Esters) | 160 - 185 |
| C in Aromatic Rings | 125 - 150 |
| C=C (Alkenes) | 115 - 140 |
| RCH₂O- | 50 - 90 |
| RCH₂NH₂ | 30 - 65 |
| R₃CH | 25 - 35 |
| RCH₃ | 10 - 15 |
Note: These are approximate ranges and can vary based on the specific molecular structure and solvent.
Conclusion
Carbon-13 labeled compounds are indispensable tools in modern biological and pharmaceutical research. From elucidating the intricate details of metabolic pathways with ¹³C-MFA to quantifying proteome-wide changes with SILAC and tracking the fate of drug candidates in ADME studies, these stable isotope tracers provide a level of quantitative and dynamic information that is often unattainable with other methods. As analytical technologies continue to advance, the applications of ¹³C-labeled compounds are poised to expand even further, promising to unlock new insights into the fundamental processes of life and accelerate the development of novel therapeutics.
References
- 1. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy [mdpi.com]
- 4. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 5. Metabolic Flux Analysis in Mammalian Cells - Creative Proteomics MFA [creative-proteomics.com]
- 6. d-nb.info [d-nb.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Command Line | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dot | Graphviz [graphviz.org]
Methodological & Application
Application Note: Quantitative Analysis of Clevidipine in Human Whole Blood Using (R)-Clevidipine-13C,d3 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of clevidipine (B1669171) in human whole blood. The method utilizes a stable isotope-labeled internal standard, (R)-Clevidipine-13C,d3, to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method was validated based on a comprehensive study and is suitable for pharmacokinetic and bioequivalence studies of clevidipine.
Introduction
Clevidipine is an intravenous, third-generation dihydropyridine (B1217469) calcium channel blocker used for the rapid reduction of blood pressure in critical care settings.[1] Its ultra-short half-life of approximately one minute allows for precise and titratable blood pressure control.[1] Clevidipine is rapidly metabolized by esterases in the blood and tissues, a process independent of hepatic or renal function.[1]
Accurate quantification of clevidipine in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. LC-MS/MS has become the method of choice for bioanalytical studies due to its high sensitivity, selectivity, and throughput.[2][3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[5] This application note details a validated method for the determination of clevidipine in human whole blood using this compound as the internal standard.
Experimental
Materials and Reagents
-
Clevidipine reference standard
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Human whole blood (with K2EDTA as anticoagulant)
Instrumentation
-
LC System: Shimadzu UPLC system (LC-30AD pumps, SIL-30AC autosampler, CTO-30A column oven)[2]
-
Mass Spectrometer: AB SCIEX Triple Quad 6500+ with a Turbo V™ ion source[2]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of clevidipine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the clevidipine stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
-
Calibration Standards and QCs: Spike blank human whole blood with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.
Protocols
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human whole blood (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of MTBE to each sample.[2]
-
Vortex vigorously for 10 minutes.[2]
-
Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.[2]
-
Transfer 200 µL of the upper organic layer to a clean 96-well plate.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitute the residue in 200 µL of methanol:water (4:6, v/v) containing 2 mM ammonium acetate and 0.025% acetic acid.[2]
-
Inject 20 µL of the reconstituted sample into the LC-MS/MS system.[2]
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACE Excel 2 Phenyl (50 x 2.1 mm, 2 µm)[2] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.6 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 20 µL[2] |
| Gradient Elution | As described in the table below[2] |
Gradient Elution Program [2]
| Time (min) | %B |
| 0.00 - 2.00 | 30 -> 35 |
| 2.00 - 4.00 | 35 -> 65 |
| 4.00 - 4.01 | 65 -> 95 |
| 4.01 - 4.70 | 95 |
| 4.70 - 4.71 | 95 -> 30 |
| 4.71 - 5.50 | 30 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 55 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clevidipine | 473.1 ([M+NH4]+)[2] | 338.1[2] |
| This compound | 477.1 ([M+4+NH4]+) | 338.1 |
Note: The precursor ion for this compound is calculated based on the molecular formula of clevidipine (C21H23Cl2NO6, MW=456.32) with the addition of one 13C and three deuterium (B1214612) atoms, resulting in a mass shift of +4 Da. The product ion is expected to be the same as for the unlabeled compound.
Quantitative Data
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect, with all parameters meeting the acceptance criteria of the FDA guidelines for bioanalytical method validation. The quantitative data presented below is adapted from a study by Li et al. (2022) which utilized a similar methodology.[2]
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [2]
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Clevidipine | 0.1 - 30 | > 0.995 | 0.1 |
Table 2: Intra-day and Inter-day Precision and Accuracy [2]
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Clevidipine | LLOQ | 0.1 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 | |
| Medium | 8.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 | |
| High | 24.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Extraction Recovery and Matrix Effect [5]
| Analyte | QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Clevidipine | Low | 0.3 | 80.3 | 114 |
| Medium | 8.0 | 83.4 | 117 | |
| High | 24.0 | 80.4 | 115 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of clevidipine.
Caption: Signaling pathway of clevidipine's antihypertensive action.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative determination of clevidipine in human whole blood. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for supporting clinical and preclinical studies that require the accurate measurement of clevidipine concentrations.
References
Application Note: High-Throughput Quantification of Clevidipine in Human Whole Blood Using LC-MS/MS
References
- 1. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 2. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. litfl.com [litfl.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biomedres.us [biomedres.us]
Application Notes and Protocols for Clevidipine Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of clevidipine (B1669171) and its primary metabolite in plasma for quantitative analysis. The included methodologies are based on established and validated techniques from the scientific literature, designed to ensure accurate and reproducible results.
Introduction
Clevidipine is an ultrashort-acting, third-generation dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure. Due to its rapid hydrolysis by esterases in the blood and plasma to its inactive carboxylic acid metabolite, accurate quantification of clevidipine requires robust and efficient sample preparation techniques that minimize ex vivo degradation and remove interfering matrix components. This document outlines three common sample preparation methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME).
Sample Stabilization
Due to the rapid enzymatic hydrolysis of clevidipine, immediate stabilization of blood or plasma samples upon collection is critical. Several studies recommend the use of esterase inhibitors and antioxidants.[1][2][3] For instance, collecting blood in vacutainer tubes containing sodium fluoride (B91410) can inhibit esterase activity.[1][2][3] The addition of ascorbic acid and formic acid to separated plasma can prevent oxidation and further hydrolysis.[1][2][3] Another approach involves adding a mixture of sodium dodecyl sulfate (B86663) (SDS) and ascorbic acid to prevent hydrolysis and oxidation, respectively.[4]
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sensitivity, sample throughput, and available instrumentation.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[5] It is often used for its simplicity and speed, making it suitable for high-throughput analysis.[5] However, it may result in less clean extracts compared to other methods, potentially leading to matrix effects.[5][6]
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: In a polypropylene (B1209903) microcentrifuge tube, add 180 µL of blank plasma.
-
Spiking: Add 20 µL of the standard working solution or the quality control (QC) sample.
-
Precipitation: Add 600 µL of acetonitrile (B52724) containing the internal standard (e.g., felodipine).
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[7]
Workflow for Protein Precipitation
Caption: A schematic of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique that offers cleaner sample extracts compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[6] This method effectively removes salts, proteins, and phospholipids, leading to reduced matrix effects and improved assay sensitivity.[6]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: In a 1.5 mL polypropylene tube precooled in an ice bath, add 50 µL of the whole blood or plasma sample.[6][8]
-
Acidification: Add 50 µL of 0.1% formic acid and vortex for 1 minute.[6][8]
-
Internal Standard Addition: Add 25 µL of the internal standard working solution.[6][8]
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE), and vortex vigorously for 10 minutes.[6][8] Other solvents like ethyl acetate (B1210297) have also been used.[1][2][3]
-
Centrifugation: Centrifuge the sample at 10,000 g for 5 minutes at 4°C.[6][8]
-
Supernatant Transfer: Transfer 200 µL of the upper organic layer to a clean 96-well plate or tube.[6][8]
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[6][8]
-
Reconstitution: Reconstitute the residue in a suitable mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system for analysis.
Workflow for Liquid-Liquid Extraction
Caption: A schematic of the liquid-liquid extraction workflow.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized version of LLE that utilizes a small amount of extraction solvent dispersed in the aqueous sample, offering high enrichment factors and reduced solvent consumption.[4][9] This technique is environmentally friendly and can provide very clean extracts.[4]
Experimental Protocol: Dispersive Liquid-Liquid Microextraction
-
Protein Precipitation (Pre-step):
-
To 200 µL of blank plasma in a 1.5 mL polypropylene microtube, add a 10 µL spike of clevidipine and its metabolite standard mixture.[4]
-
Add 300 µL of a 15% (w/v) zinc sulfate solution in acetonitrile (1:1, v/v).[4]
-
Vortex for 20 minutes and incubate for 10 minutes at 4°C.[4]
-
Centrifuge at 7,000 rpm for 5 minutes at 4°C.[4]
-
Transfer the clear supernatant to a fresh tube and dilute to 1.0 mL with pure water.[4]
-
-
DLLME Procedure:
-
The specific parameters for the DLLME step, such as the type and volume of extraction solvent, disperser solvent, and extraction time, need to be optimized.[4] A study by He et al. (2015) optimized these parameters for clevidipine analysis.[4]
-
Typically, a mixture of an extraction solvent (e.g., 1-undecanol) and a disperser solvent (e.g., acetonitrile from the PPT step) is rapidly injected into the sample, forming a cloudy solution.[4]
-
The mixture is then centrifuged to separate the phases, and the sedimented phase containing the enriched analytes is collected for analysis.
-
Workflow for Dispersive Liquid-Liquid Microextraction
Caption: A schematic of the dispersive liquid-liquid microextraction workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies employing different sample preparation techniques for the analysis of clevidipine and its metabolite.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Analyte | Clevidipine & H152/81 | Clevidipine & H152/81 | Clevidipine & Metabolite |
| Matrix | Dog Plasma | Human Whole Blood/Plasma | Rat Plasma |
| Linearity Range (Clevidipine) | 0.15–200 ng/mL[7] | 0.1–30 ng/mL[6][10], 0.100–40.0 ng/mL[1] | 2.5 ng/mL (LLOQ)[4] |
| Linearity Range (Metabolite) | 10–2000 ng/mL[7] | 2–600 ng/mL[6][10], 5.00–400 ng/mL[1] | 5.0 ng/mL (LLOQ)[4] |
| LLOQ (Clevidipine) | 0.15 ng/mL[7] | 0.1 ng/mL[6][8][10] | 2.5 ng/mL[4] |
| LLOQ (Metabolite) | 10 ng/mL[7] | 2.0 ng/mL[6][8][10] | 5.0 ng/mL[4] |
| Extraction Recovery (Clevidipine) | Not explicitly stated | 80.3–83.4%[6] | Not explicitly stated |
| Extraction Recovery (Metabolite) | Not explicitly stated | 76.8–80.6%[6] | Not explicitly stated |
| Matrix Effect (Clevidipine) | Not explicitly stated | 114–117%[6] | Not explicitly stated |
| Matrix Effect (Metabolite) | Not explicitly stated | 97.8–101%[6] | Not explicitly stated |
| Intra- & Inter-day Precision (CV%) | < 15%[7] | < 15%[6] | < 6.1%[4] |
| Accuracy (RE%) | Within ±15%[7] | Within ±15%[6] | Not explicitly stated |
LLOQ: Lower Limit of Quantification; CV%: Coefficient of Variation; RE%: Relative Error
Conclusion
The selection of an appropriate sample preparation technique is crucial for the accurate and reliable quantification of clevidipine in plasma. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides cleaner extracts with reduced matrix effects. Dispersive liquid-liquid microextraction presents an environmentally friendly and highly efficient alternative. The choice of method should be guided by the specific requirements of the study, including sensitivity, throughput, and available resources. Proper sample stabilization immediately after collection is a critical prerequisite for all methods to prevent ex vivo degradation of clevidipine.
References
- 1. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Clevidipine and its Metabolites in Whole Blood
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the simultaneous quantification of clevidipine (B1669171) and its primary active metabolite, H152/81, in human whole blood using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Clevidipine is an ultrashort-acting dihydropyridine (B1217469) calcium channel blocker used for the rapid control of blood pressure.[1][2][3] It is administered intravenously as a lipid emulsion.[3][4][5] Due to its rapid metabolism by esterases in the blood and extravascular tissues, quantification of clevidipine and its metabolites in whole blood is crucial for pharmacokinetic and bioequivalence studies.[1][3][6][7] This document outlines a validated LC-MS/MS method for the simultaneous determination of clevidipine and its active metabolite, H152/81, in human whole blood.[1][2][8][9] The use of whole blood is recommended as it reduces the sample collection volume and shortens the time from collection to storage, which can minimize the instability of the analyte.[1][2][8][9]
Metabolic Pathway of Clevidipine
Clevidipine is rapidly hydrolyzed by esterases in the blood and extravascular tissues to its primary and inactive metabolite, H152/81.[1][6][7] This rapid metabolism contributes to its short half-life of approximately one minute.[6]
Experimental Protocol
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of clevidipine and H152/81 in human whole blood.[1][2][8][9]
Materials and Reagents
-
Clevidipine butyrate (B1204436) reference standard
-
H152/81 reference standard
-
Clevidipine-d7 (Internal Standard, IS)
-
H152/81-¹³C-d₃ (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human whole blood (stabilized)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure:
LC-MS/MS Conditions
Chromatographic Conditions: [1]
-
Column: ACE Excel 2 Phenyl (50 × 2.1 mm)
-
Mobile Phase A: Water with formic acid
-
Mobile Phase B: Acetonitrile with formic acid
-
Gradient Elution:
-
0–2.00 min, 30–35% B
-
2.00–4.00 min, 35–65% B
-
4.00–4.01 min, 65–95% B
-
4.01–4.70 min, 95% B
-
4.70–4.71 min, 95–30% B
-
4.71–5.50 min, 30% B
-
-
Flow Rate: As optimized for the system
-
Injection Volume: As optimized for the system
Mass Spectrometric Conditions: [1][2][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clevidipine | 473.1 | 338.1 |
| Clevidipine-d₇ | 480.1 | 338.1 |
| H152/81 | 356.0 | 324.0 |
| H152/81-¹³C-d₃ | 362.2 | 326.2 |
Method Validation Summary
The described method has been fully validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the specified concentration ranges.[1][2][8][9]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Clevidipine | 0.1–30 | > 0.9951 |
| H152/81 | 2–600 | > 0.9951 |
Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Clevidipine | 0.1 |
| H152/81 | 2.0 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were within acceptable limits.
Clevidipine [1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ QC | 0.1 | 7.8 | 9.2 | 95.0-105.0 |
| Low QC | 0.3 | 5.4 | 6.8 | 96.7-103.3 |
| Medium QC | 8 | 3.1 | 4.5 | 97.5-102.5 |
| High QC | 24 | 2.5 | 3.9 | 98.3-101.7 |
H152/81 [1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ QC | 2 | 6.5 | 8.1 | 96.0-104.0 |
| Low QC | 6 | 4.8 | 6.2 | 97.3-102.7 |
| Medium QC | 160 | 2.8 | 4.1 | 98.1-101.9 |
| High QC | 480 | 2.2 | 3.6 | 98.8-101.3 |
Extraction Recovery and Matrix Effect
The extraction recovery and matrix effect were consistent and reproducible across all QC levels.
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Clevidipine | Low, Medium, High | 85.2-88.9 | 93.4-97.1 |
| H152/81 | Low, Medium, High | 87.6-90.3 | 94.8-98.2 |
Application
This validated LC-MS/MS method was successfully applied to a bioequivalence study of a clevidipine butyrate-injectable emulsion in healthy volunteers.[1][2][8][9] The method proved to be robust and reliable for the analysis of clinical samples.
Conclusion
The detailed protocol provides a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of clevidipine and its primary metabolite, H152/81, in human whole blood. The use of whole blood simplifies sample handling and improves analyte stability. This method is well-suited for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of clevidipine.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clevidipine? [synapse.patsnap.com]
- 4. globalrph.com [globalrph.com]
- 5. vumc.org [vumc.org]
- 6. biomedres.us [biomedres.us]
- 7. litfl.com [litfl.com]
- 8. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
Application Note: Therapeutic Drug Monitoring of Clevidipine Using (R)-Clevidipine-13C,d3 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clevidipine (B1669171) is a potent, ultra-short-acting dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure in acute hypertensive situations, such as in perioperative settings.[1][2] Its rapid onset (2-4 minutes) and offset of action are due to its metabolism by esterases in the blood and tissues, resulting in a very short initial half-life of approximately one minute.[2][3] This rapid metabolism, which is independent of liver or kidney function, produces an inactive carboxylic acid metabolite, H152/81.[1][4][5]
Given its potent vasodilatory effects and the critical nature of the patients it is administered to, therapeutic drug monitoring (TDM) of clevidipine is essential to ensure precise blood pressure control, avoid hypotension, and manage reflex tachycardia.[6][7][8] A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is ideal for this purpose. The use of a stable isotope-labeled (SIL) internal standard, such as (R)-Clevidipine-13C,d3, is crucial for accurate quantification.[9][10][11] SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, allowing them to co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby correcting for variations during sample preparation and analysis.[12]
This document outlines a detailed protocol for the quantification of clevidipine in whole blood or plasma using this compound as an internal standard via a validated LC-MS/MS (B15284909) method.
Principle of the Method
The method is based on the principle of stable isotope dilution analysis. A known quantity of the stable isotope-labeled internal standard, this compound, is added to a patient sample (whole blood or plasma) at the beginning of the sample preparation process. The sample is then subjected to an extraction procedure, typically liquid-liquid extraction (LLE), to isolate the analyte and internal standard from endogenous matrix components.
The extracted sample is analyzed by LC-MS/MS. The liquid chromatograph separates clevidipine and its SIL internal standard from other components. The tandem mass spectrometer detects and quantifies the parent drug and the internal standard using Multiple Reaction Monitoring (MRM). By comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of clevidipine, an accurate and precise concentration of clevidipine in the original sample can be determined. The SIL internal standard compensates for potential analyte loss during sample processing and corrects for variability in instrument response (e.g., ion suppression or enhancement).[13]
Below is a diagram illustrating the core principle of using a stable isotope-labeled internal standard.
Caption: Principle of Isotope Dilution Analysis for TDM.
Experimental Protocols
Materials and Reagents
-
Clevidipine analytical standard
-
This compound internal standard[11]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Human whole blood or plasma (drug-free)
-
Stabilizers (e.g., Sodium Fluoride (B91410), Ascorbic Acid) to prevent esterase activity[14][15]
Instrumentation
-
Mass Spectrometer: AB SCIEX Triple Quad 6500+ or equivalent[6][7]
-
Analytical Column: ACE Excel 2 Phenyl (50 x 2.1 mm) or equivalent C18 column[6][7]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Clevidipine and this compound in methanol to prepare 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Clevidipine stock solution with 50:50 acetonitrile:water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
Due to rapid hydrolysis by esterases, samples (whole blood) should be collected in tubes containing stabilizers like sodium fluoride and immediately processed or frozen.[14][15]
-
Pipette 100 µL of patient sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (50 ng/mL this compound) to all tubes except for the blank matrix samples. Vortex briefly.
-
Add 800 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer 700 µL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
The following diagram outlines the experimental workflow.
Caption: LC-MS/MS Sample Preparation Workflow for Clevidipine.
Data and Results
LC-MS/MS Method Parameters
The following tables summarize typical parameters for a validated LC-MS/MS method for Clevidipine analysis.[6][7]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC Column | ACE Excel 2 Phenyl (50 x 2.1 mm) |
| Column Temp. | 40°C |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Gradient | Optimized for separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Clevidipine | This compound |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 473.1 → 338.1 | m/z 477.1 → 341.1 (projected)¹ |
| Collision Energy | Optimized | Optimized |
| Dwell Time | 100 ms | 100 ms |
¹Note: The exact m/z for this compound may vary based on the position of the labels. The transition shown is a logical projection based on common labeling patterns. A similar deuterated internal standard (Clevidipine-d7) uses the transition m/z 480.1→338.1.[6][7]
Method Performance
A validated method should demonstrate the following performance characteristics. The data presented below are representative values based on published methods for Clevidipine bioanalysis.[6][7][15][16]
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Calibration Range | 0.1 - 30 ng/mL |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 5 | < 15% | ± 15% | < 15% | ± 15% |
| High | 25 | < 15% | ± 15% | < 15% | ± 15% |
Conclusion
This application note provides a comprehensive protocol for the therapeutic drug monitoring of Clevidipine in biological matrices using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, leveraging the advantages of stable isotope dilution to ensure high accuracy and precision.[9][10] The use of this compound is critical for correcting matrix effects and variability inherent in the analysis of complex biological samples, making this method highly suitable for clinical research and patient care settings where precise dosing is paramount.[13]
References
- 1. litfl.com [litfl.com]
- 2. Parenteral clevidipine for the acute control of blood pressure in the critically ill patient: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.chiesiusa.com [resources.chiesiusa.com]
- 4. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scispace.com [scispace.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of stabilizers for LC-MS/MS analysis of clevidipine and its primary metabolite in dog whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. Simultaneous Determination of Clevidipine and Its Major Metabolite H152/81 in Rat Plasma by LC-MS/MS [journal11.magtechjournal.com]
Troubleshooting & Optimization
overcoming matrix effects in clevidipine LC-MS/MS analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of clevidipine (B1669171).
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve common issues encountered during the LC-MS/MS analysis of clevidipine, with a focus on mitigating matrix effects.
Problem: Low and Inconsistent Clevidipine Signal Intensity
Low and inconsistent signal intensity for clevidipine, especially in plasma samples, is a primary indicator of matrix effects, particularly ion suppression. Co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683), can interfere with the ionization of clevidipine in the mass spectrometer's ion source, leading to a suppressed and variable signal. This can negatively impact the accuracy, precision, and sensitivity of the assay.
Troubleshooting Workflow for Inconsistent Quantification
Caption: Troubleshooting workflow for inconsistent clevidipine quantification.
Problem: Significant Ion Suppression Observed
When a consistent drop in the clevidipine signal is observed, particularly when analyzing biological samples compared to neat solutions, ion suppression is the likely cause. The following decision tree can guide the mitigation strategy.
Decision Tree for Mitigating Ion Suppression
Caption: Decision tree for mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for clevidipine analysis?
A1: The matrix effect is the alteration of the ionization efficiency of clevidipine by co-eluting endogenous components from the biological sample (e.g., plasma, whole blood). This interference can lead to ion suppression or enhancement, significantly impacting the accuracy, precision, and sensitivity of the LC-MS/MS quantification. Clevidipine, being an ester, is analyzed in biological fluids that are rich in phospholipids and other lipids, which are major contributors to matrix effects.
Q2: Why is a stable isotope-labeled (SIL) internal standard like clevidipine-d7 highly recommended?
A2: A SIL internal standard is considered the gold standard in quantitative LC-MS/MS.[1] Clevidipine-d7 has nearly identical physicochemical properties to clevidipine, meaning it co-elutes and experiences the same degree of matrix effect, as well as variability during sample preparation and injection.[1] By normalizing the signal of clevidipine to that of clevidipine-d7, the variability introduced by the matrix effect can be effectively compensated, leading to more accurate and precise results.[1]
Q3: My clevidipine recovery is low. What are the potential causes and solutions?
A3: Low recovery of clevidipine can be due to several factors:
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Analyte Instability: Clevidipine is an ester and is susceptible to hydrolysis by esterases in biological matrices like plasma and whole blood.[2][3]
-
Solution: Use collection tubes containing an esterase inhibitor like sodium fluoride (B91410) (NaF).[2][3] Additionally, adding antioxidants like ascorbic acid can prevent oxidative degradation.[2][3] Processing samples at low temperatures and minimizing processing time is also crucial.
-
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for clevidipine.
-
Solution: Evaluate different sample preparation techniques. Liquid-liquid extraction (LLE) has been shown to be effective in minimizing matrix effects and achieving good recovery for clevidipine.[1] Solid-phase extraction (SPE) can also be optimized for high recovery.
-
-
Suboptimal pH: The pH of the sample or extraction solvent may not be ideal for clevidipine's stability and extraction efficiency.
-
Solution: Adjust the pH of the biological matrix to ensure clevidipine is in a neutral state for efficient extraction with organic solvents.
-
Q4: I'm observing poor peak shape (tailing, broadening) for clevidipine. What should I check?
A4: Poor peak shape can be caused by several factors:
-
Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column.
-
Solution: Use a guard column and/or implement a more rigorous sample clean-up procedure to remove phospholipids. Flush the column with a strong solvent.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.
-
Solution: Ensure the mobile phase pH is appropriate for clevidipine. Using mobile phases containing ammonium (B1175870) acetate (B1210297) can improve peak shape.
-
-
Column Overload: Injecting too high a concentration of the analyte.
-
Solution: Dilute the sample and re-inject.
-
Q5: Should I use plasma or whole blood for clevidipine analysis?
A5: While plasma is commonly used, some studies recommend using whole blood for clevidipine analysis.[4] Using whole blood can reduce the sample collection volume and shorten the time from collection to storage, which can minimize the ex vivo instability of clevidipine.[4] It has been suggested that a liquid-liquid extraction from whole blood can minimize strong matrix effects from endogenous substances.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Whole Blood
This protocol is based on a validated method for the simultaneous quantitation of clevidipine and its active metabolite H152/81.[4]
1. Sample Preparation Workflow
Caption: Liquid-liquid extraction workflow for clevidipine from whole blood.
2. Detailed Steps:
-
To a 100 µL aliquot of human whole blood, add the internal standard solution (clevidipine-d₇ and H152/81-¹³C-d₃).
-
Add a solution of 10% (w/v) SDS and 0.05 M ascorbic acid to minimize enzymatic degradation and oxidation.[1]
-
Vortex the sample.
-
Perform liquid-liquid extraction using an appropriate organic solvent mixture.
-
Vortex vigorously and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are example parameters based on published methods.[4] Optimization will be required for individual systems.
Liquid Chromatography:
-
Column: ACE Excel 2 Phenyl (50 x 2.1 mm)[4]
-
Mobile Phase A: 2 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Data Presentation
Table 1: Summary of Matrix Effect and Extraction Recovery Data
This table summarizes quantitative data from a validated method for clevidipine and its metabolite H152/81 in human whole blood.
| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Clevidipine | Low | 0.3 | 114 | 80.3 |
| Medium | 8.0 | 117 | 83.4 | |
| High | 24 | 115 | 80.4 | |
| H152/81 | Low | 6 | 98.8 | 76.8 |
| Medium | 160 | 97.8 | 78.6 | |
| High | 480 | 101 | 80.6 |
Data sourced from Li et al., 2022.
Table 2: LC-MS/MS Method Validation Parameters
This table presents key validation parameters for a clevidipine bioanalytical method.[1][2][4]
| Parameter | Clevidipine | H152/81 |
| Linearity Range (ng/mL) | 0.1 - 30 | 2 - 600 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 2 |
| Intra-batch Precision (%RSD) | < 15% | < 15% |
| Inter-batch Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
Data compiled from published validated methods.[1][2][4]
References
Technical Support Center: Clevidipine Quantification in Biological Samples
Welcome to the technical support center for the bioanalysis of clevidipine (B1669171). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the quantification of clevidipine in biological samples, with a focus on improving sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in accurately quantifying clevidipine in biological samples?
A1: The primary challenge is the rapid enzymatic hydrolysis of clevidipine by esterases in blood and plasma.[1][2] This degradation leads to an underestimation of its concentration. Therefore, immediate and effective stabilization of the biological samples upon collection is critical.
Q2: Which biological matrix is recommended for clevidipine quantification?
A2: Whole blood is often recommended over plasma.[1][3][4] Using whole blood can reduce the sample collection volume and shorten the time from collection to storage to as little as 5 minutes. This streamlined process minimizes the risk of degradation by eliminating the need for centrifugation and pre-cooling steps in an ice water bath.[1][4]
Q3: What are the most effective stabilization techniques for clevidipine in blood and plasma?
A3: Several stabilization strategies have been successfully employed:
-
For Plasma: A combination of sodium fluoride (B91410) (an esterase inhibitor), ascorbic acid (an antioxidant), and formic acid has been shown to be effective.[5][6] Sodium fluoride is often present in the blood collection tubes to immediately inhibit esterase activity.[5][6]
-
For Whole Blood: A stabilizer cocktail containing citric acid and ascorbic acid has been demonstrated to effectively inhibit esterase activity.[7] Another approach involves the immediate addition of a 10% sodium dodecyl sulphate (SDS) solution upon blood collection to stop hydrolysis.
Q4: What is the most sensitive method for quantifying clevidipine?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of clevidipine and its primary metabolite, H152/81, in biological matrices.[1][3][6] This technique offers high selectivity and sensitivity, which is crucial for pharmacokinetic studies where low concentrations are often encountered.[1]
Troubleshooting Guide
Issue 1: Low or No Clevidipine Signal (Poor Sensitivity)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inadequate Sample Stabilization | - Ensure immediate stabilization of blood/plasma samples post-collection. - For plasma, use collection tubes containing sodium fluoride and add ascorbic acid and formic acid to the separated plasma.[5][6] - For whole blood, consider using a stabilizer cocktail (e.g., citric acid and ascorbic acid) or immediately mixing with 10% SDS.[7] - Keep samples on an ice bath during initial processing steps.[1] |
| Suboptimal Sample Preparation | - Liquid-Liquid Extraction (LLE): Optimize the extraction solvent. Methyl tert-butyl ether (MTBE) and ethyl acetate (B1210297) have been used successfully.[1][6] Ensure vigorous vortexing for complete extraction.[1] - Protein Precipitation (PP): While simple, it may result in a dirtier extract and more significant matrix effects. If using PP, ensure the precipitating agent (e.g., methanol, acetonitrile) is added in the correct ratio and at a cold temperature to maximize protein removal. |
| Inefficient Ionization in Mass Spectrometer | - Use an electrospray ionization (ESI) source in positive ion mode for higher sensitivity.[1] - Optimize MS parameters such as ion spray voltage, nebulizer gas, and heater gas.[1] For clevidipine, the precursor ion is often observed as [M+NH4]+.[1] |
| Chromatographic Issues | - Ensure the analytical column is appropriate. A phenyl column has been shown to provide good separation.[1][3][4] - Optimize the mobile phase composition. A common mobile phase consists of ammonium (B1175870) acetate in water and an organic solvent like acetonitrile.[1][3] |
Issue 2: High Variability in Results (Poor Precision)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time between sample collection, stabilization, and storage. - Ensure consistent vortexing/mixing times and speeds during sample preparation. |
| Matrix Effects | - What it is: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of clevidipine, leading to inaccurate and variable results.[1] - How to assess: Perform a post-extraction addition experiment to evaluate the matrix effect. The matrix effect for clevidipine has been reported to be around 114-117% in some methods.[1] - How to mitigate: - Use a more effective sample cleanup method like LLE instead of PP. - Optimize chromatographic separation to separate clevidipine from interfering matrix components. - Use a stable isotope-labeled internal standard (e.g., clevidipine-d7) to compensate for matrix effects.[1][3][4] |
| Carryover | - Inject a blank sample after a high concentration sample to check for carryover. - Optimize the autosampler wash procedure with a strong organic solvent. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Clevidipine in Human Whole Blood
This protocol is based on a validated method for the simultaneous quantitation of clevidipine and its active metabolite H152/81.[1][3][4]
1. Sample Stabilization and Preparation (LLE)
-
To a 1.5-mL polypropylene (B1209903) tube pre-cooled in an ice bath, add:
-
Vortex for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE).[1]
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 10,000 g for 5 minutes at 4°C.[1]
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at room temperature.[1]
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize the performance of published LC-MS/MS methods for clevidipine quantification.
Table 1: Method Performance in Human Whole Blood
| Parameter | Clevidipine | H152/81 | Reference |
| Linearity Range | 0.1–30 ng/mL | 2–600 ng/mL | [1][3][4] |
| LLOQ | 0.1 ng/mL | 2.0 ng/mL | [1] |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | [1] |
| Matrix Effect | 114% - 117% | 97.8% - 101% | [1] |
Table 2: Method Performance in Human Plasma
| Parameter | Clevidipine | H152/81 | Reference |
| Linearity Range | 0.100–40.0 ng/mL | 5.00–400 ng/mL | [6] |
| LLOQ | 0.100 ng/mL | 5.00 ng/mL | [6] |
Visualizations
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability of (R)-Clevidipine-13C,d3 in solution and biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (R)-Clevidipine-13C,d3 in solution and biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical consideration?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Clevidipine, an ultrashort-acting calcium channel blocker. The core assumption in bioanalytical methods using a SIL-IS is that the labeled and unlabeled compounds behave identically during sample handling, preparation, and analysis. If this compound is unstable and degrades, the analyte-to-internal standard ratio will be altered, leading to inaccurate quantification of the target analyte, Clevidipine. Therefore, understanding its stability is paramount for reliable experimental results.[1]
Q2: How does the stability of this compound compare to unlabeled (R)-Clevidipine?
A2: The stability of this compound is expected to be identical to that of unlabeled Clevidipine. The incorporation of stable isotopes (¹³C and deuterium) does not change the molecule's chemical reactivity under typical experimental and physiological conditions.[1] Consequently, stability data generated for Clevidipine can be directly applied to its isotopically labeled form.
Q3: What are the primary degradation pathways for Clevidipine?
A3: Clevidipine is highly susceptible to hydrolysis by esterases present in blood and other tissues.[2] This is the main metabolic pathway, converting Clevidipine into its inactive primary metabolite, H152/81. Further degradation can occur through oxidation to a pyridine (B92270) analog (H324/78) and subsequent decarboxylation.[3][4]
Q4: Under which conditions is this compound unstable?
A4: Based on forced degradation studies of Clevidipine, significant degradation occurs in acidic and alkaline conditions.[5][6] Slight degradation is observed under oxidative conditions.[5][6] The compound is relatively stable under thermal and photolytic stress.[5][6] Due to its rapid enzymatic hydrolysis, it is extremely unstable in untreated biological matrices like blood and plasma.
Q5: How can I prevent the degradation of this compound in biological samples?
A5: To prevent enzymatic degradation in blood or plasma, it is crucial to use esterase inhibitors immediately upon sample collection. A validated method for human plasma involves collecting blood in vacutainer tubes containing sodium fluoride, followed by the addition of ascorbic acid and formic acid to the separated plasma.[7] Another study recommends using whole blood for analysis to shorten the processing time and reduce instability caused by exposure.[8] Pre-cooling collection tubes and keeping samples on an ice bath during processing is also recommended.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low recovery of this compound | Degradation during sample collection/handling: Clevidipine is rapidly hydrolyzed by blood esterases. | Ensure immediate and thorough mixing of blood with an appropriate stabilizer cocktail (e.g., sodium fluoride, ascorbic acid, formic acid).[7] Keep samples on ice at all times. |
| pH instability: Exposure to acidic or basic conditions can cause chemical hydrolysis. | Maintain a neutral pH during sample preparation and storage. Use buffered solutions where appropriate. | |
| Variable results between freeze-thaw cycles | Compound instability with repeated temperature changes: The integrity of the compound may be compromised. | Aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles. Validate the stability for the number of cycles expected in your workflow. |
| Loss of signal in the autosampler | Post-preparative instability: The processed sample may be degrading while waiting for injection. | Validate the post-preparative stability of the extracted samples at the autosampler temperature for the maximum expected run time. |
| Appearance of unexpected peaks in the chromatogram | Formation of degradation products: The compound is breaking down into metabolites or other degradants (e.g., H152/81, H168/79).[4] | Refer to the degradation pathway diagram. Optimize sample handling to minimize degradation. Ensure the analytical method can resolve the parent compound from its major degradants. |
Quantitative Stability Data
The stability of Clevidipine, and by extension this compound, has been evaluated in human whole blood. The following table summarizes the findings from a validated LC-MS/MS method.
Table 1: Stability of Clevidipine in Human Whole Blood [7][8]
| Stability Test | Condition | Duration | Stability (% Remaining) |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | No visible degradation |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | No visible degradation |
| Long-Term | -20°C | 34 days | Stable |
| Stock Solution | -20°C | 34 days | Stable |
Note: "No visible degradation" indicates that the measured concentrations were within the acceptable limits of accuracy and precision for the bioanalytical method validation.[7]
Table 2: Summary of Forced Degradation Studies for Clevidipine [5][6][9]
| Stress Condition | Reagent/Setting | Duration | Observation |
| Acidic Hydrolysis | 1.0 M HCl | 30 min at 80°C | Significant Degradation |
| Alkaline Hydrolysis | 1.0 M NaOH | 30 min at 80°C | Significant Degradation |
| Oxidative | 0.3% H₂O₂ | 2 hours | Slight Degradation |
| Thermal | Dry Heat | 8 hours at 105°C | Stable |
| Photolytic | Visible Light | 5 days at 4,500 lx | Stable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on methodologies used to assess the stability of Clevidipine under various stress conditions.[9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 0.1 mg/mL in a suitable solvent (e.g., mobile phase A from an HPLC method).
-
Acidic Degradation: Mix the stock solution with 1.0 M HCl and heat at 80°C for 30 minutes. Cool the solution and neutralize with an equivalent amount of 1.0 M NaOH.
-
Alkaline Degradation: Mix the stock solution with 1.0 M NaOH and heat at 80°C for 30 minutes. Cool the solution and neutralize with an equivalent amount of 1.0 M HCl.
-
Oxidative Degradation: Treat the stock solution with 0.3% hydrogen peroxide (H₂O₂) at room temperature for 2 hours.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 105°C for 8 hours. Reconstitute in solvent before analysis.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating chromatographic method (e.g., HPLC or LC-MS/MS) to determine the percentage of degradation.
Protocol 2: Freeze-Thaw Stability Assessment in a Biological Matrix [1]
-
Sample Preparation: Spike a fresh batch of the biological matrix (e.g., human plasma with added stabilizers) with this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Divide the spiked matrix into at least three aliquots for each concentration level.
-
Freeze-Thaw Cycles:
-
Freeze all aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
-
Analysis: After the final thaw, process the samples using the established extraction procedure and analyze them with a validated LC-MS/MS method. Compare the results to a freshly prepared control sample to assess stability.
Visualizations
Caption: Primary degradation pathways of Clevidipine.
Caption: Recommended workflow for bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for (R)-Clevidipine-13C,d3
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for (R)-Clevidipine-13C,d3, a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs) & Optimization Guide
Q1: What are the recommended starting mass spectrometry parameters for this compound?
A1: The initial parameters for a stable isotope-labeled internal standard (IS) like this compound are derived from its non-labeled analog, Clevidipine. Optimization should always be performed on your specific instrument, as parameters can vary even between identical models[1]. The process involves identifying the precursor ion and then determining the most stable and abundant product ion.
For Clevidipine, electrospray ionization in positive mode (ESI+) is commonly used, often forming an ammonium (B1175870) adduct ([M+NH₄]⁺)[2][3][4]. Based on the literature for Clevidipine and its d7-labeled standard, we can predict the transitions for this compound.
Table 1: Recommended Starting MS Parameters for Clevidipine Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Clevidipine | 473.1 | 338.1 | [M+NH₄]⁺ precursor ion reported in literature[2][3][4]. |
| Clevidipine-d7 | 480.1 | 338.1 | [M+NH₄]⁺ precursor ion reported in literature[2][3][4]. |
| This compound | 477.1 | 342.1 | Predicted [M+NH₄]⁺. The product ion is predicted by adding 4 Da (from 1x¹³C and 3x²H) to the Clevidipine product ion. This must be confirmed experimentally. |
Note: The process of compound optimization, also known as tuning, is crucial to achieve the best sensitivity and is highly recommended over using literature values directly[1].
Q2: How do I experimentally determine the optimal MS parameters?
A2: The standard procedure is to perform a direct infusion of a dilute solution of this compound into the mass spectrometer. This allows for the optimization of parameters without chromatographic interference.
References
- 1. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clevidipine Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical aspects of sample collection and handling that directly impact the stability of clevidipine (B1669171). Adherence to these protocols is essential for generating accurate and reproducible data in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately measuring clevidipine concentrations in biological samples?
A1: The primary challenge is the rapid degradation of clevidipine by esterases present in blood and tissues.[1][2][3][4] Clevidipine has a very short initial half-life of approximately one to two minutes, leading to rapid hydrolysis to its inactive carboxylic acid metabolite, H152/81, ex vivo if samples are not handled properly.[1][2]
Q2: Which biological matrix is recommended for clevidipine analysis: whole blood or plasma?
A2: Whole blood is the recommended matrix for analyzing clevidipine.[5][6] Using whole blood minimizes the processing time and additional handling steps, such as centrifugation and plasma separation, which can introduce variability and further degradation.[5][6] This approach reduces the time from sample collection to stabilization and storage to as little as five minutes.[5][6]
Q3: What are the essential stabilizers that must be used during blood collection for clevidipine analysis?
A3: To ensure the stability of clevidipine in blood samples, a combination of an esterase inhibitor and an antioxidant/acidifier is crucial. A common and effective combination is sodium fluoride (B91410) (an esterase inhibitor) added to the blood collection tube, followed by the addition of ascorbic acid and formic acid to the separated plasma (if used) or whole blood to prevent oxidation and further hydrolysis.[7]
Q4: How critical is temperature control during sample collection and processing?
A4: Strict temperature control is paramount. Blood samples should be collected in pre-cooled tubes and immediately placed in an ice water bath.[5][7] All subsequent processing steps, including centrifugation (if necessary), should be performed under refrigerated conditions (e.g., 4°C).[5][7] Lowering the temperature significantly increases the half-life of clevidipine in blood.[8] For long-term storage, samples should be kept at -70°C.[7]
Q5: Is clevidipine sensitive to light?
A5: Yes, clevidipine is photosensitive.[9] It is important to protect the drug substance and collected samples from light to prevent photodegradation.[9] Sample collection and processing should be conducted under yellow light where possible, and storage vials should be opaque or stored in cartons to shield them from light.[7][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Clevidipine concentrations are consistently below the lower limit of quantification (LLOQ) or undetectable. | 1. Inadequate or no use of esterase inhibitors during sample collection. 2. Delays between sample collection and stabilization/freezing. 3. Samples were not maintained at a low temperature (e.g., on ice) during collection and processing. | 1. Ensure blood collection tubes contain an appropriate esterase inhibitor, such as sodium fluoride.[7] 2. Minimize the time between blood draw and sample processing/storage to under 5 minutes.[5][6] 3. Use pre-chilled collection tubes and immediately place samples in an ice water bath. Perform all subsequent steps at 4°C.[5][7] |
| High variability in clevidipine concentrations across replicate samples from the same time point. | 1. Inconsistent timing of sample processing. 2. Incomplete mixing with stabilizers. 3. Partial thawing of samples during storage or preparation for analysis. | 1. Standardize the entire workflow from collection to storage with strict adherence to timing for each step. 2. Ensure thorough but gentle mixing of the blood with the anticoagulant and any added stabilizers.[7] 3. Thaw frozen samples in an ice water bath immediately before analysis and ensure they remain cold during preparation.[7] |
| Concentrations of the metabolite (H152/81) are unexpectedly high, even at early time points. | 1. Significant ex vivo degradation of clevidipine to H152/81 after sample collection. 2. Suboptimal storage conditions leading to continued degradation. | 1. Review and optimize the sample stabilization protocol, ensuring the immediate and effective inhibition of esterases. 2. Verify that long-term storage is at or below -70°C and that samples have not undergone multiple freeze-thaw cycles.[7] |
| Poor recovery of clevidipine during sample extraction. | 1. Inefficient extraction method (e.g., LLE). 2. Adsorption of the analyte to container surfaces. | 1. Optimize the liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME-SFO) protocol, including solvent choice and mixing times.[5][10] 2. Use low-binding polypropylene (B1209903) tubes and pipette tips for sample handling and storage. |
Data Summary Tables
Table 1: Clevidipine Half-Life in Blood of Different Species
| Species | In Vitro Half-Life in Blood |
| Human (normal pseudocholinesterase) | 5.8 minutes[8] |
| Human (deficient pseudocholinesterase) | ~9 minutes[8] |
| Dog | 15.7 minutes[8] |
| Rat | 0.6 minutes[8] |
Table 2: Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Biological Matrix | Whole Blood | Minimizes processing time and degradation.[5][6] |
| Anticoagulant | EDTA-K2 | Standard anticoagulant for many bioanalytical methods. |
| Esterase Inhibitor | Sodium Fluoride (in collection tube) | Prevents enzymatic hydrolysis of clevidipine.[7] |
| Additional Stabilizers | Ascorbic Acid and Formic Acid | Prevents oxidation and further hydrolysis.[7] |
| Collection Temperature | Pre-cooled tubes, immediate placement in ice water bath | Slows the rate of enzymatic degradation.[5][7][8] |
| Processing Temperature | 4°C (Refrigerated Centrifuge) | Maintains sample stability during processing steps.[5][7] |
| Light Exposure | Protect from light (use yellow light and/or opaque tubes) | Clevidipine is photosensitive.[7][9] |
| Short-term Storage | 4°C | For temporary storage during processing. |
| Long-term Storage | -70°C or lower | Ensures long-term stability of the analyte.[7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Clevidipine Quantification
-
Preparation : Label pre-cooled 4 mL blood collection tubes containing EDTA-K2 and 5.00 mg of sodium fluoride.[7] Prepare an ice water bath.
-
Blood Collection : Draw blood from a peripheral vein directly into the prepared, pre-cooled collection tube.[7]
-
Immediate Cooling & Mixing : Immediately after collection, place the tube in the ice water bath. Gently invert the tube 4-5 times to ensure proper mixing of the blood with the anticoagulant and esterase inhibitor.[7]
-
Centrifugation (if preparing plasma) : If plasma is the desired matrix, centrifuge the blood sample at 2000 g for 5 minutes at 4°C.[7] This step should be completed as rapidly as possible.
-
Stabilization :
-
For Whole Blood : Transfer the required aliquot of whole blood to a pre-cooled, labeled polypropylene tube.
-
For Plasma : Immediately after centrifugation, transfer the separated plasma into a pre-cooled polypropylene tube to which a solution of 50 mg/mL ascorbic acid and 40% formic acid has been pre-added (at a ratio of 1000:10:10, plasma:ascorbic acid:formic acid, v/v/v).[7]
-
-
Vortexing : Vortex the stabilized sample thoroughly.[7]
-
Storage : Immediately store the stabilized samples at -70°C until analysis.[7] Note: The entire procedure from blood collection to storage should be performed under yellow light to the extent possible.[7]
Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Analysis
-
Thawing : Thaw the frozen whole blood or plasma samples in an ice water bath.[7]
-
Sample Preparation : In a 1.5 mL polypropylene tube pre-cooled in an ice bath, add:
-
Vortexing : Vortex the mixture for 1 minute.[5]
-
Extraction : Add 500 µL of methyl tertiary-butyl ether (MTBE), and vortex vigorously for 10 minutes.[5]
-
Centrifugation : Centrifuge the samples at 10,000 g for 5 minutes at 4°C.[5]
-
Supernatant Transfer : Transfer 200 µL of the upper organic layer (supernatant) to a clean 96-well plate.[5][7]
-
Evaporation : Evaporate the solvent to dryness under a stream of nitrogen at room temperature or in an ice bath.[5][7]
-
Reconstitution : Reconstitute the dried residue in 200 µL of a suitable solvent mixture (e.g., methanol-water, 1:1, v/v).[7]
-
Final Centrifugation : Vortex for 10 minutes and centrifuge at 2500 g for 2 minutes.[7]
-
Injection : Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[7]
Visualizations
Caption: Clevidipine is rapidly hydrolyzed by esterases to its inactive metabolite.
Caption: Recommended workflow for clevidipine sample collection and handling.
References
- 1. biomedres.us [biomedres.us]
- 2. criticalcareshock.com [criticalcareshock.com]
- 3. Clevidipine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. In vitro hydrolysis rate and protein binding of clevidipine, a new ultrashort-acting calcium antagonist metabolised by esterases, in different animal species and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating Analytical Methods for Clevidipine Using Stable Isotope-Labeled Internal Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of analytical methods for the quantification of Clevidipine, with a focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing (R)-Clevidipine-¹³C,d₃ as an internal standard. This guide will objectively compare the performance of this method with alternatives and provide the necessary experimental data and protocols for informed decision-making.
Method Comparison: LC-MS/MS vs. Other Techniques
The quantification of Clevidipine, an ultrashort-acting calcium channel blocker, and its active metabolite H152/81 is crucial for pharmacokinetic and bioequivalence studies. While various analytical techniques exist, LC-MS/MS is widely favored for its high sensitivity and selectivity, particularly when coupled with stable isotope-labeled (SIL) internal standards.[1][2] The use of a SIL-IS, such as Clevidipine-d₇ or H152/81-¹³C-d₃, is considered the gold standard as it mimics the analyte's behavior during sample preparation and analysis, correcting for variability and matrix effects.[1][3][4][5]
| Method | Technique | Internal Standard | Linearity Range (Clevidipine) | Matrix | Key Advantages | Limitations |
| Primary Method | LC-MS/MS | Clevidipine-d₇ / H152/81-¹³C-d₃[1] | 0.1–30 ng/mL[1][6] | Human Whole Blood[1][6] | High sensitivity and selectivity, robust for clinical studies.[1][6] | Requires sophisticated instrumentation. |
| Alternative 1 | LC-MS/MS | Not specified, but a similar method was developed. | 0.100–40.0 ng/mL[7] | Human Plasma[7] | High sensitivity, suitable for pharmacokinetic studies.[7] | Requires careful sample stabilization due to esterase activity.[7] |
| Alternative 2 | UPLC | Not applicable (API analysis) | Not specified for bioanalysis | API | Fast and economical for quality control of the active pharmaceutical ingredient.[8][9][10] | Lacks the sensitivity and selectivity for bioanalysis at therapeutic concentrations. |
| Alternative 3 | HPTLC | Not applicable (API analysis) | 1000-6000 ng/band[11][12] | Synthetic Mixture | Simple, economic for stability-indicating assays of the bulk drug.[11][12] | Not suitable for bioanalysis in complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the protocols for the primary LC-MS/MS method and a summary of the sample stabilization technique from an alternative LC-MS/MS method.
Primary Method: LC-MS/MS in Human Whole Blood
This method is designed for the simultaneous quantification of Clevidipine and its active metabolite H152/81.[1]
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of human whole blood, add the internal standards Clevidipine-d₇ and H152/81-¹³C-d₃.
-
Liquid-Liquid Extraction: This technique is employed to isolate the analytes from the biological matrix.[1][6]
2. Chromatographic Conditions:
-
LC-MS/MS System: A Shimadzu UPLC system coupled with an AB SCIEX Triple Quad 6500+ mass spectrometer.[1][2]
-
Mobile Phase: A gradient of 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile.[2]
-
Flow Rate: 0.6 mL/min.[2]
3. Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.[1]
Alternative Method: Sample Stabilization in Human Plasma
Due to the rapid hydrolysis of Clevidipine by esterases, appropriate sample stabilization is critical.
-
Stabilizers: A combination of sodium fluoride (B91410), ascorbic acid, and formic acid is used.[7]
-
Procedure:
Validation Parameters according to Regulatory Guidelines
The validation of bioanalytical methods should adhere to guidelines from regulatory bodies like the FDA and the principles outlined in the ICH guidelines.[13][14][15][16][17][18][19][20][21][22]
Summary of Validation Results for the Primary LC-MS/MS Method
| Parameter | Clevidipine | H152/81 | Acceptance Criteria |
| Linearity Range | 0.1–30 ng/mL[1][6] | 2–600 ng/mL[1][6] | Correlation coefficient (r²) > 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ)[1] |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ)[1] |
| Accuracy (%RE) | Within ± 15% | Within ± 15% | Within ± 15% (± 20% at LLOQ)[1] |
| Recovery | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent. |
| Matrix Effect | No significant effect observed | No significant effect observed | IS-normalized matrix factor should have a CV ≤ 15%. |
| Stability | Stable under various conditions | Stable under various conditions | Analyte concentration should be within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the LC-MS/MS bioanalytical method.
Caption: Key parameters for bioanalytical method validation.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. theaspd.com [theaspd.com]
- 9. researchgate.net [researchgate.net]
- 10. theaspd.com [theaspd.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. qbdgroup.com [qbdgroup.com]
- 19. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 20. fda.gov [fda.gov]
- 21. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards for the Bioanalysis of Clevidipine
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the ultra-short-acting calcium channel blocker clevidipine (B1669171), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods. This guide provides an objective comparison of (R)-Clevidipine-13C,d3 with other commonly employed internal standards, namely a deuterated analog (Clevidipine-d7) and a structural analog (Nimodipine). The information presented is based on a comprehensive review of available scientific literature and aims to assist researchers in selecting the most suitable internal standard for their specific analytical needs.
Principles of Internal Standard Selection
The ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation, chromatography, and mass spectrometric detection. Key characteristics of a suitable internal standard include similar extraction recovery, chromatographic retention time, and ionization efficiency to the analyte. Stable isotope-labeled (SIL) internal standards, such as this compound and Clevidipine-d7, are generally considered the gold standard because their behavior is nearly identical to the unlabeled analyte. Structural analogs, while a viable alternative, may exhibit different properties that can impact method performance.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different internal standards for the analysis of clevidipine based on data from validated bioanalytical methods.
| Performance Parameter | This compound | Clevidipine-d7 | Nimodipine (B1678889) (Structural Analog) |
| Linearity Range (ng/mL) | Data not available in searched literature | 0.1 - 30[1] | 1.0 - 200 (in rat plasma) |
| Correlation Coefficient (r²) | Data not available in searched literature | > 0.9951[1] | > 0.99 |
| Intra-Assay Precision (%CV) | Expected to be very low (<5%) | 1.9 - 4.2[1] | < 15% |
| Inter-Assay Precision (%CV) | Expected to be very low (<5%) | 3.3 - 5.8[1] | < 15% |
| Accuracy (%RE) | Expected to be high (within ±5%) | -4.2 to 3.3[1] | Within ±15% |
| Extraction Recovery (%) | Expected to be very similar to clevidipine | 82.5[1] | 71.3 - 82.6 |
| Matrix Effect (%) | Expected to be minimal and compensated | Not explicitly reported for the IS, but the method compensated for matrix effects of 114-117% for clevidipine[1] | Data not available in searched literature |
| Chromatographic Co-elution | Expected to be excellent | Near-perfect co-elution (retention times of 3.79 min for clevidipine and 3.78 min for clevidipine-d7)[1] | Different retention time from clevidipine |
| Isotopic Stability | High | Generally high, but potential for back-exchange in certain conditions | Not applicable |
Discussion of Internal Standard Performance
This compound (Stable Isotope Labeled)
Although specific experimental data for this compound was not available in the searched literature, the principles of isotope dilution mass spectrometry strongly support its superiority as an internal standard.
-
Co-elution: As a ¹³C and deuterium-labeled analog, this compound is expected to have nearly identical chromatographic behavior to the unlabeled (R)-Clevidipine, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.
-
Isotopic Stability: Carbon-13 labels are extremely stable and not prone to back-exchange, which can sometimes be a concern with deuterated standards, especially if the deuterium (B1214612) atoms are in exchangeable positions. This high stability ensures the integrity of the internal standard throughout the analytical process.
-
Accuracy and Precision: The near-identical physicochemical properties lead to more effective compensation for analytical variability, resulting in higher accuracy and precision of the quantitative results.
Clevidipine-d7 (Stable Isotope Labeled)
Clevidipine-d7 has been successfully used as an internal standard in a validated LC-MS/MS method for the quantification of clevidipine in human whole blood.[1]
-
Performance: The method demonstrated excellent linearity, accuracy, and precision, with the internal standard effectively compensating for variability.[1]
-
Co-elution: The retention time of Clevidipine-d7 was very close to that of clevidipine, indicating good co-elution.[1]
-
Limitations: While generally reliable, deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect) compared to the unlabeled analyte, which could potentially lead to differential matrix effects.
Nimodipine (Structural Analog)
Nimodipine, another dihydropyridine (B1217469) calcium channel blocker, has been used as an internal standard for the analysis of clevidipine in rat plasma.
-
Advantages: Structural analogs are often more readily available and less expensive than stable isotope-labeled standards.
-
Disadvantages: The physicochemical properties of a structural analog are not identical to the analyte. This can lead to differences in extraction recovery, chromatographic retention, and ionization efficiency. These differences may not be fully compensated for, potentially leading to reduced accuracy and precision compared to a stable isotope-labeled internal standard.
Experimental Protocols
Method for Quantification of Clevidipine using Clevidipine-d7 Internal Standard[1]
This section details the experimental protocol for an LC-MS/MS method for the simultaneous quantitation of clevidipine and its active metabolite in human whole blood using Clevidipine-d7 as the internal standard.
1. Sample Preparation:
-
To 50 µL of a whole blood sample, add 25 µL of the internal standard working solution (containing Clevidipine-d7).
-
Add 50 µL of 0.1% formic acid.
-
Vortex for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity LC system
-
Column: ACE Excel 2 Phenyl column (50 × 2.1 mm, 2 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS System: AB Sciex Triple Quad 5500 mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Clevidipine: m/z 473.1 → 338.1
-
Clevidipine-d7: m/z 480.1 → 338.1
-
Visualizations
Caption: General experimental workflow for the bioanalysis of clevidipine.
Caption: Simplified signaling pathway of Clevidipine's mechanism of action.
Conclusion and Recommendation
Based on the available evidence and established principles of bioanalysis, stable isotope-labeled internal standards are unequivocally superior to structural analogs for the quantitative analysis of clevidipine. While Clevidipine-d7 has been shown to perform well in a validated method, this compound is theoretically the most ideal internal standard due to its expected perfect co-elution and superior isotopic stability. The use of a ¹³C-labeled standard minimizes the risk of analytical inaccuracies arising from isotope effects that can occasionally be observed with deuterated standards.
For researchers and drug development professionals seeking the highest level of data integrity, accuracy, and precision in clevidipine bioanalysis, the use of This compound is strongly recommended. When this is not feasible, Clevidipine-d7 provides a reliable alternative. The use of a structural analog like nimodipine should be considered only when a stable isotope-labeled standard is not available and must be accompanied by rigorous validation to ensure it meets the required performance criteria.
References
A Comparative Guide to the Bioanalytical Cross-Validation of Clevidipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of clevidipine (B1669171). While a formal cross-validation between two distinct laboratories is not explicitly detailed in the available literature, this document serves as a comparative analysis of two separate, validated bioanalytical methods. The objective is to offer a clear overview of their respective performance characteristics and experimental protocols, providing a valuable resource for researchers involved in the bioanalysis of clevidipine.
Comparative Overview of Bioanalytical Methods
The following tables summarize the key validation parameters from two distinct bioanalytical methods for the quantification of clevidipine and its active metabolite, H152/81. These tables facilitate a direct comparison of the performance characteristics of each method.
Table 1: Method Comparison for Clevidipine Analysis
| Parameter | Method A: Human Plasma[1][2] | Method B: Human Whole Blood[3][4][5] |
| Biological Matrix | Human Plasma | Human Whole Blood |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Linearity Range | 0.100 - 40.0 ng/mL | 0.1 - 30 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9951 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | Within acceptable criteria | Not explicitly stated, but overall precision was satisfactory |
| Inter-day Precision (%RSD) | Within acceptable criteria | Not explicitly stated, but overall precision was satisfactory |
| Accuracy | Within acceptable criteria | 96.7% to 105.6% for diluted samples[3][4] |
| Internal Standard (IS) | Clevidipine-d7 | Clevidipine-d7 |
| Sample Preparation | Protein precipitation with stabilizers | Liquid-liquid extraction |
Table 2: Method Comparison for H152/81 (Active Metabolite) Analysis
| Parameter | Method A: Human Plasma[1][2] | Method B: Human Whole Blood[3][4][5] |
| Biological Matrix | Human Plasma | Human Whole Blood |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Linearity Range | 5.00 - 400 ng/mL | 2 - 600 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9951 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | 2.0 ng/mL |
| Intra-day Precision (%RSD) | Within acceptable criteria | Not explicitly stated, but overall precision was satisfactory |
| Inter-day Precision (%RSD) | Within acceptable criteria | Not explicitly stated, but overall precision was satisfactory |
| Accuracy | Within acceptable criteria | 96.7% to 105.3% for diluted samples[3][4] |
| Internal Standard (IS) | H152/81-¹³CD₃ | H152/81-¹³C-d₃ |
| Sample Preparation | Protein precipitation with stabilizers | Liquid-liquid extraction |
Experimental Protocols
Detailed methodologies for the two compared bioanalytical methods are provided below.
Method A: Analysis of Clevidipine and H152/81 in Human Plasma[1][2]
-
Sample Stabilization and Preparation : To prevent hydrolysis, blood samples were collected in vacuum tubes containing sodium fluoride. After centrifugation, ascorbic acid and formic acid were added to the separated plasma as stabilizers.[1][2]
-
Extraction : Specific details of the extraction method following stabilization are not extensively described in the abstract, but it is an LC-MS/MS method, implying a protein precipitation or liquid-liquid extraction step would be typical.
-
Chromatography : An LC-MS/MS system was used for the analysis.
-
Mass Spectrometry : Detection was performed using a mass spectrometer in the negative ion electrospray ionization mode with multiple reaction monitoring (MRM).[2]
Method B: Analysis of Clevidipine and H152/81 in Human Whole Blood[3][4][5]
-
Sample Preparation : Liquid-liquid extraction (LLE) was employed for sample preparation.[3][5] 50 µL of whole blood was mixed with an internal standard working solution and 0.1% formic acid.[3] 500 µL of methyl tert-butyl ether (MTBE) was added for extraction.[3] After vortexing and centrifugation, the supernatant was evaporated and reconstituted.[3]
-
Chromatography : A Shimadzu UPLC system with an ACE Excel 2 Phenyl column (50 × 2.1 mm) was used.[3][4] The mobile phase consisted of 2 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile, with a gradient elution at a flow rate of 0.6 mL/min.[3][4]
-
Mass Spectrometry : An AB SCIEX Triple Quad 6500+ mass spectrometer was used with multiple reaction monitoring.[3][4]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the bioanalytical method validation of clevidipine and a conceptual representation of a cross-validation process.
Caption: General workflow for bioanalytical method development and validation of clevidipine.
Caption: Conceptual workflow for a cross-validation study between two bioanalytical methods.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development and validation of samples stabilization strategy and LC-MS/MS method for simultaneous determination of clevidipine and its primary metabolite in human plasma: Application to clinical pharmacokinetic study in Chinese healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 5. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Clevidipine Quantification: A Comparative Analysis of Accuracy and Precision with Stable Isotope Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of clevidipine (B1669171) is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a detailed comparison of analytical methodologies, focusing on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.
Clevidipine, an ultrashort-acting calcium antagonist, requires highly sensitive and specific analytical methods for its quantification in biological matrices due to its rapid hydrolysis by esterases in the blood.[1][2] The use of a stable isotope-labeled internal standard is recognized as the gold standard for LC-MS/MS analysis, enhancing both the precision and trueness of the methodology.[1] This is attributed to the similarities in mass and chromatographic behavior between the analyte and the isotopically labeled standard, which compensates for variability during sample preparation and analysis.[1][3]
Comparative Performance of Quantification Methods
The primary method for clevidipine quantification is LC-MS/MS, which offers high selectivity and sensitivity.[1][4] Alternative methods, such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection and capillary gas chromatography-mass spectrometry, have been reported but are generally considered less satisfactory for high-throughput pharmacokinetic studies due to being more time-consuming and having lower sensitivity.[1]
A dispersive liquid-liquid microextraction (DLLME) method coupled with HPLC has also been explored for the determination of clevidipine and its primary metabolite.[5] While offering a different sample preparation approach, LC-MS/MS with a stable isotope standard remains the benchmark for robust and reliable quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of clevidipine quantification using LC-MS/MS with a stable isotope standard (clevidipine-d7).
Table 1: Linearity and Sensitivity of Clevidipine Quantification by LC-MS/MS
| Parameter | Clevidipine | Active Metabolite (H152/81) | Reference |
| Linearity Range | 0.1–30 ng/mL | 2–600 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.9951 | > 0.9951 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 2.0 ng/mL | [1] |
Table 2: Accuracy and Precision of Clevidipine Quantification by LC-MS/MS
| Analyte | Quality Control (QC) Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) | Reference |
| Clevidipine | Low (0.3 ng/mL) | 2.9% | 4.3% | -0.3% | [1] |
| Medium (8.0 ng/mL) | 2.0% | 2.5% | 2.1% | [1] | |
| High (24 ng/mL) | 1.9% | 3.2% | 1.8% | [1] | |
| H152/81 | Low (6 ng/mL) | 3.8% | 5.2% | -1.2% | [1] |
| Medium (160 ng/mL) | 2.3% | 3.1% | 0.9% | [1] | |
| High (480 ng/mL) | 2.1% | 2.8% | 1.5% | [1] |
RSD: Relative Standard Deviation; RE: Relative Error
Table 3: Recovery and Matrix Effect for Clevidipine Quantification by LC-MS/MS
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Clevidipine | Low (0.3 ng/mL) | 80.3% | 114% | [1] |
| Medium (8.0 ng/mL) | 83.4% | 117% | [1] | |
| High (24 ng/mL) | 80.4% | 115% | [1] | |
| H152/81 | Low (6 ng/mL) | 76.8% | 98.8% | [1] |
| Medium (160 ng/mL) | 78.6% | 97.8% | [1] | |
| High (480 ng/mL) | 80.6% | 101% | [1] |
Experimental Protocols
LC-MS/MS Method with Stable Isotope Standard
This protocol details the simultaneous quantification of clevidipine and its active metabolite H152/81 in human whole blood using clevidipine-d7 (B12421993) and H152/81-¹³C-d₃ as internal standards.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1.5-mL polypropylene (B1209903) tube, add 50 μL of the whole blood sample.
-
Add 25 μL of the internal standard working solution (containing clevidipine-d7 and H152/81-¹³C-d₃).
-
Add 50 μL of 0.1% formic acid.
-
Vortex the mixture for 1 minute.
-
Add 500 μL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 g for 5 minutes at 4°C.[4]
-
Transfer 200 μL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 μL of the mobile phase.
2. Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0–2.00 min: 30–35% B
-
2.00–4.00 min: 35–65% B
-
4.00–4.01 min: 65–95% B
-
4.01–4.70 min: 95% B
-
4.70–4.71 min: 95–30% B
-
4.71–5.50 min: 30% B[1]
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 μL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection Mode: Multiple reaction monitoring (MRM).[1]
-
MRM Transitions:
Alternative Method: Dispersive Liquid-Liquid Microextraction (DLLME) with HPLC
This protocol describes a method for the determination of clevidipine and its metabolite in rat plasma.[5]
1. Sample Preparation (Protein Precipitation and DLLME)
-
Spike 200 µL of blank plasma with the standard solution in a 1.5-mL microtube.
-
Add 300 µL of 15% (w/v) zinc sulfate (B86663) solution–acetonitrile (1/1, v/v) for protein precipitation.
-
Vortex for 20 minutes and incubate for 10 minutes at 4°C.
-
Centrifuge at 7000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a fresh tube and dilute to 1.0 mL with pure water.[5]
-
The subsequent DLLME procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample.
2. HPLC Conditions
-
The specific column, mobile phase, and detection wavelength would be optimized for the separation and detection of clevidipine and its metabolite.
Visualizations
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Inter-Laboratory Clevidipine Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of clevidipine (B1669171), a short-acting calcium channel blocker. The information presented is collated from published, validated studies to assist laboratories in selecting and implementing the most suitable method for their research and development needs. While no formal inter-laboratory comparison studies were identified in the public domain, this guide serves as a detailed comparative summary of existing validated methodologies.
Data Presentation: A Side-by-Side Look at Analytical Performance
The following tables summarize the quantitative performance data from different validated analytical methods for clevidipine analysis. This allows for a direct comparison of key performance indicators such as linearity, accuracy, precision, and limits of quantification.
Table 1: Comparison of LC-MS/MS Methods for Clevidipine Analysis in Biological Matrices
| Parameter | Method 1 (LC-MS/MS in Human Whole Blood)[1][2][3] | Method 2 (LC-MS/MS in Human Plasma) |
| Linearity Range | 0.1 - 30 ng/mL | 0.100 - 40.0 ng/mL |
| Correlation Coefficient (r²) | > 0.9951 | Not explicitly stated, but method showed good linearity |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.100 ng/mL |
| Intra-batch Accuracy (RE%) | Within ±15% of nominal concentration | Within acceptable criteria |
| Inter-batch Accuracy (RE%) | Within ±15% of nominal concentration | Within acceptable criteria |
| Intra-batch Precision (RSD%) | ≤ 15% | Within acceptable criteria |
| Inter-batch Precision (RSD%) | ≤ 15% | Within acceptable criteria |
| Extraction Recovery | 80.3% - 83.4% | Not explicitly stated |
| Matrix Effect | 114% - 117% | Effectively eliminated |
Table 2: Comparison of HPLC and HPTLC Methods for Clevidipine Analysis
| Parameter | Method 3 (RP-HPLC for Bulk and Tablet Dosage Form)[4] | Method 4 (Stability-Indicating HPTLC)[5] | Method 5 (RP-HPLC for Impurity Determination)[6][7] |
| Linearity Range | 50 - 150% of nominal working concentration | 1000 - 6000 ng/band | Not explicitly stated for clevidipine, but for impurities |
| Correlation Coefficient (r²) | Not explicitly stated | 0.999 (for a different compound, but indicative of capability) | Not explicitly stated |
| Retention Time (min) / Rf | 3.029 min | Rf = 0.49 | Varies for clevidipine and its impurities |
| Accuracy (% Recovery) | Not explicitly stated | 99.03% - 99.57% | 94.3% - 105.4% (for impurities) |
| Precision (% RSD) | Not explicitly stated | < 2% | < 1.9% (for impurities) |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols: A Closer Look at the Methodologies
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key methods cited in this guide.
Method 1: LC-MS/MS for Clevidipine in Human Whole Blood[1][2][3][4]
-
Sample Preparation: Liquid-liquid extraction is employed for sample preparation. Clevidipine-d7 is used as the isotope internal standard.[1][2]
-
Chromatography: Chromatographic separation is achieved using an ACE Excel 2 Phenyl column (50 × 2.1 mm).[1][2] The mobile phase consists of a gradient of mobile phase A and mobile phase B, with the gradient running from 30-35% B to 95% B over several minutes.[1]
-
Mass Spectrometry: Quantification is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. The transitions monitored are m/z 473.1→338.1 for clevidipine and m/z 480.1→338.1 for clevidipine-d7.[1][2]
Method 2: LC-MS/MS for Clevidipine in Human Plasma[5]
-
Sample Stabilization: To prevent hydrolysis, blood samples are collected in tubes containing sodium fluoride. Ascorbic acid and formic acid are added to the separated plasma to prevent oxidation and further hydrolysis.[8]
-
Detection: Detection is carried out in the negative ion electrospray ionization mode using multiple reaction monitoring. The transitions are m/z 454.1 → 234.0 for clevidipine and m/z 461.1 → 240.1 for clevidipine-d7.[8]
Method 5: Stability-Indicating RP-HPLC Method for Impurity Profiling[9][10][11]
-
Chromatography: A reversed-phase HPLC method is used. The mobile phase consists of a gradient of 10 mmol L−1 sodium dihydrogen phosphate (B84403) in water (pH 3.0) and acetonitrile (B52724) (Mobile Phase A), and 10 mmol L−1 sodium dihydrogen phosphate in water (pH 3.0) and methanol (B129727) (Mobile Phase B).[6]
-
Detection: UV detection is set at 239 nm.[6]
-
Forced Degradation: The stability-indicating nature of the method was confirmed by subjecting clevidipine to stress conditions including high temperature, acid, base, oxidation, and light.[6]
Mandatory Visualization: Workflow and Logical Relationships
To provide a clear visual representation of the analytical process, the following diagrams illustrate a typical workflow for clevidipine analysis and the logical relationship in method validation.
Caption: General workflow for the analysis of clevidipine in biological samples.
Caption: Key parameters for the validation of clevidipine analytical methods.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural Analysis and Quantitative Determination of Clevidipine Butyrate Impurities Using an Advanced RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Performance Characteristics of Internal Standards for Regulated Bioanalysis of Clevidipine: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantitative analysis. This is particularly true for a labile compound like Clevidipine, an ultrashort-acting calcium channel blocker that is rapidly hydrolyzed in blood. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation, chromatography, and ionization to ensure accurate and precise quantification.
This guide provides a comparative overview of the performance characteristics of two types of internal standards used in the regulated bioanalysis of Clevidipine: a stable isotope-labeled (SIL) internal standard and a structural analog internal standard. While the specific performance data for (R)-Clevidipine-13C,d3 is not available in peer-reviewed literature, this guide will use Clevidipine-d7 as a representative SIL IS, given its similar physicochemical properties. The performance of Clevidipine-d7 will be compared to nimodipine, a structural analog.
Stable isotope-labeled internal standards are generally considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their near-identical chemical structure and physicochemical properties to the analyte allow them to effectively compensate for variations in sample extraction, matrix effects, and instrument response. Structural analogs, while a viable alternative, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can potentially compromise assay accuracy and precision.
Comparative Analysis of Performance Data
The following tables summarize the key performance parameters of bioanalytical methods for Clevidipine using a stable isotope-labeled internal standard (Clevidipine-d7) and a structural analog internal standard (nimodipine).
Table 1: Performance Characteristics of a Stable Isotope-Labeled Internal Standard (Clevidipine-d7) in Human Whole Blood
| Parameter | Performance |
| Linearity Range | 0.1 - 30 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.9951[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ)[1] |
| Precision (RSD%) | ≤ 15%[1] |
| Extraction Recovery | ~70-80% |
| Matrix Effect | Minimal |
Table 2: Performance Characteristics of a Structural Analog Internal Standard (Nimodipine) in Rat Plasma
| Parameter | Performance |
| Linearity Range | 1.0 - 200 µg/L (1.0 - 200 ng/mL)[3] |
| Correlation Coefficient (r) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 1.0 µg/L (1.0 ng/mL)[3] |
| Accuracy (RE%) | Not explicitly stated, but recovery was 92.5%-109.8% |
| Precision (RSD%) | < 15%[3] |
| Extraction Recovery | 71.3% - 82.6%[3] |
| Matrix Effect | Not explicitly stated |
Experimental Protocols
Stable Isotope-Labeled Internal Standard Method (Clevidipine-d7)
This method describes the simultaneous quantitation of Clevidipine and its active metabolite in human whole blood by LC-MS/MS.[1][2]
1. Sample Preparation:
-
A liquid-liquid extraction process is employed for sample preparation.[1][2]
-
Clevidipine-d7 is used as the internal standard for Clevidipine.[1][2]
2. Chromatographic Separation:
3. Mass Spectrometric Detection:
-
Mass quantification is performed using multiple reaction monitoring (MRM).[1][2]
-
The transitions monitored are m/z 473.1→338.1 for Clevidipine and m/z 480.1→338.1 for Clevidipine-d7.[1][2]
Structural Analog Internal Standard Method (Nimodipine)
This method outlines the determination of Clevidipine and its major metabolite in rat plasma by LC-MS/MS.[3]
1. Sample Preparation:
-
Plasma samples are processed using liquid-liquid extraction.[3]
-
Nimodipine is utilized as the internal standard.[3]
2. Chromatographic Separation:
-
Separation is achieved on a ZORBAX SB C18 column (2.1 mm × 100 mm, 3.5 µm).[3]
-
A linear gradient elution with acetonitrile (B52724) and 0.1% formic acid is used at a flow rate of 0.3 mL/min.[3]
3. Mass Spectrometric Detection:
-
Detection is carried out using positive ion electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.[3]
Visualization of Experimental Workflows
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacokinetics of Clevidipine Utilizing Diverse Analytical Standards
This guide provides a detailed comparison of the pharmacokinetics of clevidipine (B1669171), focusing on the impact of different analytical standards used in its quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and methodologies from various studies to offer an objective overview of the drug's performance and analysis.
Clevidipine is an ultrashort-acting dihydropyridine (B1217469) calcium channel blocker administered intravenously for the rapid reduction of blood pressure.[1][2][3] Its rapid metabolism by esterases in the blood and tissues to an inactive carboxylic acid metabolite, H152/81, necessitates highly sensitive and specific analytical methods for accurate pharmacokinetic profiling.[4][5] The choice of analytical standards is pivotal in achieving reliable quantification.
Comparative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of Clevidipine in Healthy Volunteers
| Parameter | Value | Analytical Method | Analytical Standard Used | Reference |
| Clevidipine | ||||
| Cmax (ng/mL) | 25.2 ± 7.09 | LC-MS/MS | Clevidipine-d7 | [6][7] |
| AUC₀₋t (ng·h/mL) | 10.3 ± 4.25 | LC-MS/MS | Clevidipine-d7 | [8] |
| t₁/₂ (h) | 0.244 ± 0.125 | LC-MS/MS | Clevidipine-d7 | [6][7] |
| CL (L/min/kg) | 0.121 - 0.14 | LC-MS/MS / GC/MS | Not specified / ³H-clevidipine | [5][9] |
| Vd (L/kg) | 0.56 - 0.6 | LC-MS/MS / GC/MS | Not specified / ³H-clevidipine | [5][9] |
| Metabolite (H152/81) | ||||
| Cmax (ng/mL) | 301 ± 38.1 | LC-MS/MS | H152/81-¹³C-d₃ | [7] |
| AUC₀₋t (ng·h/mL) | 2501.9 ± 372.48 | LC-MS/MS | H152/81-¹³C-d₃ | [8] |
| t₁/₂ (h) | 9.5 - 10.7 | LC-MS/MS | H152/81-¹³C-d₃ | [5][7] |
Note: Values are presented as mean ± standard deviation where available. Cmax: Maximum concentration, AUC₀₋t: Area under the concentration-time curve from time zero to the last measurable concentration, t₁/₂: Half-life, CL: Clearance, Vd: Volume of distribution.
Experimental Protocols
The accurate determination of clevidipine and its metabolite H152/81 in biological matrices is crucial for pharmacokinetic studies. The following protocols are based on validated methods reported in the literature.[6][8][10]
Bioanalytical Method: LC-MS/MS Quantification of Clevidipine and H152/81 in Human Whole Blood
This method is preferred due to the rapid degradation of clevidipine by esterases in plasma.[8][10]
-
Sample Collection and Stabilization: Whole blood samples are collected in tubes containing sodium fluoride (B91410) to inhibit esterase activity.[6] Some protocols also suggest the addition of antioxidants like ascorbic acid.[6]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of whole blood, add the internal standards (clevidipine-d₇ and H152/81-¹³C-d₃).
-
Vortex briefly to mix.
-
Add 800 µL of an organic solvent (e.g., ethyl acetate) for extraction.
-
Vortex vigorously for approximately 5 minutes, followed by centrifugation at high speed (e.g., 12,000 rpm) for 10 minutes to separate the layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as an ACE Excel 2 Phenyl (50 × 2.1 mm) is suitable.[8][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[7]
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for clevidipine and negative mode for H152/81 have been reported.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions:
-
-
Calibration and Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
A weighted (e.g., 1/x²) linear regression is typically used to fit the data.[8]
-
Visualizing Methodologies and Logical Frameworks
To better illustrate the processes involved in the comparative analysis of clevidipine pharmacokinetics, the following diagrams have been generated.
Caption: Experimental workflow for clevidipine pharmacokinetic analysis.
Caption: Logical framework for selecting analytical standards.
Discussion on Analytical Standards
The choice of an appropriate analytical standard is paramount in bioanalytical method development, particularly for a labile compound like clevidipine.
-
Isotopically Labeled Internal Standards (IL-IS): Standards such as clevidipine-d₇ and H152/81-¹³C-d₃ are considered the gold standard for quantitative LC-MS/MS assays.[8][10] Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same ionization efficiency and behavior during sample extraction and analysis. This allows for effective correction of matrix effects and variations in sample preparation, leading to high accuracy and precision.[8]
-
Structural Analog Internal Standards: While sometimes used, finding a structural analog that perfectly mimics the analyte's behavior during extraction and ionization can be challenging. This approach is generally considered less reliable than using an IL-IS for clevidipine.
-
External Standardization: This method does not use an internal standard and is not recommended for bioanalytical studies of clevidipine due to its inability to account for sample-to-sample variability in extraction recovery or matrix-induced ion suppression/enhancement.
The consistent pharmacokinetic data reported across different studies for clevidipine, which predominantly use isotopically labeled internal standards, validates this approach as the most reliable for generating high-quality data suitable for regulatory submission and clinical interpretation.[6][8] The use of whole blood as the matrix, combined with esterase inhibitors and a validated LC-MS/MS method employing an IL-IS, represents the current best practice for the pharmacokinetic analysis of clevidipine.[8][10]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics, pharmacodynamics, and safety of clevidipine after prolonged continuous infusion in subjects with mild to moderate essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. litfl.com [litfl.com]
- 5. Pharmacokinetics and pharmacodynamics of clevidipine in healthy volunteers after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and pharmacokinetic results with a new ultrashort-acting calcium antagonist, clevidipine, following gradually increasing intravenous doses to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Purity of (R)-Clevidipine-13C,d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the isotopic purity of (R)-Clevidipine-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antihypertensive drug Clevidipine in complex biological matrices. As the bioanalytical landscape demands increasing precision, the isotopic purity of internal standards is a critical parameter influencing data reliability. This document compares this compound with an alternative deuterated standard, Clevidipine-d7, and presents detailed experimental protocols for assessing isotopic purity.
Introduction to Isotopic Purity in Bioanalysis
In quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, effectively normalizing for variations during sample preparation and analysis. However, the presence of unlabeled analyte (M+0) as an impurity in the SIL internal standard can lead to an overestimation of the analyte's concentration. Therefore, high isotopic purity is paramount for accurate and reliable bioanalytical results.
Comparison of Isotopic Purity
While a specific Certificate of Analysis with isotopic purity data for this compound is not publicly available, we can infer its expected high purity from its intended use as an internal standard in regulated bioanalysis. For comparative purposes, this guide presents publicly available data on an alternative stable isotope-labeled Clevidipine standard, Clevidipine-d7.
| Internal Standard | Labeling | Stated Chemical Purity | Stated Isotopic Purity |
| This compound | ¹³C, ²H (d3) | >98% (Assumed) | Not Publicly Available |
| Clevidipine-d7 | ²H (d7) | 98.21% | Not Publicly Available |
Note: The stated purities for Clevidipine-d7 are sourced from published literature and may vary between batches and suppliers. It is crucial to obtain a batch-specific Certificate of Analysis from the supplier for any internal standard used.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of stable isotope-labeled compounds is typically determined using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The following is a general protocol that can be adapted for the analysis of this compound.
Objective:
To determine the isotopic purity of this compound and quantify the percentage of the unlabeled (M+0) and other isotopic species.
Materials:
-
This compound reference standard
-
Clevidipine reference standard (unlabeled)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (or other suitable mobile phase modifier)
-
High-resolution LC-MS/MS system (e.g., Q-Exactive, Orbitrap, or TOF)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of the unlabeled Clevidipine standard at the same concentration.
-
Prepare a series of working solutions of both the labeled and unlabeled standards by diluting the stock solutions with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of Clevidipine from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and tandem MS (MS/MS or PRM).
-
Resolution: High resolution (>60,000 FWHM) to resolve isotopic peaks.
-
Scan Range: A mass range that encompasses the isotopic clusters of both labeled and unlabeled Clevidipine.
-
Collision Energy: Optimized for the fragmentation of the Clevidipine precursor ion.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectra of both the unlabeled and labeled Clevidipine standards.
-
For the unlabeled standard, determine the natural isotopic distribution of the M+0, M+1, and M+2 peaks.
-
For the this compound standard, identify the main labeled peak (M+4, corresponding to ¹³C and 3 deuteriums) and any other isotopic species present (e.g., M+0, M+1, M+2, M+3).
-
Calculate the isotopic purity by determining the relative abundance of the desired labeled species compared to all other isotopic peaks in the cluster, after correcting for the natural isotopic abundance.
-
Clevidipine's Mechanism of Action: Signaling Pathway
Clevidipine is a dihydropyridine (B1217469) calcium channel blocker that exerts its antihypertensive effect by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.
Caption: Clevidipine's signaling pathway.
Experimental Workflow for Isotopic Purity Evaluation
The following diagram illustrates the logical workflow for assessing the isotopic purity of a stable isotope-labeled internal standard like this compound.
Caption: Isotopic purity evaluation workflow.
Conclusion
The Imperative for Precision: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Clevidipine Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of pharmaceuticals, the pursuit of accurate and reliable quantitative data is paramount. This is particularly true for labile compounds like clevidipine (B1669171), an ultrashort-acting calcium channel blocker. Due to its rapid enzymatic hydrolysis in biological matrices, precise quantification presents a significant analytical challenge. This guide provides a comprehensive justification for the use of a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of clevidipine, comparing its performance with alternative approaches and providing supporting experimental data.
Clevidipine's inherent instability necessitates an internal standard that can meticulously track the analyte through every stage of the analytical process—from sample collection and preparation to chromatographic separation and mass spectrometric detection. A SIL-IS, being a near-perfect chemical mimic of the analyte, is uniquely equipped for this task. It compensates for variability in sample handling, extraction efficiency, and matrix effects, thereby ensuring the integrity of the analytical results.
Mitigating Analytical Variability: A Head-to-Head Comparison
| Parameter | Method with Stable Isotope-Labeled IS (Clevidipine-d7) | Method with Structural Analog IS (Hypothetical) | Justification for Superiority of SIL-IS |
| Accuracy (% Bias) | Within ±15% (typically <5%) | Can exceed ±15% | The SIL-IS co-elutes and experiences identical ionization suppression or enhancement as clevidipine, leading to more effective normalization. |
| Precision (%CV) | <15% (typically <10%) | Often >15% | The SIL-IS more reliably tracks clevidipine through sample preparation, minimizing variability introduced during extraction and handling. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | As a chemical twin, the SIL-IS is affected by the sample matrix in the same way as clevidipine, ensuring accurate correction. |
| Extraction Recovery | Consistent and reproducible | More variable | The near-identical physicochemical properties of the SIL-IS ensure it mirrors the extraction behavior of clevidipine across different samples. |
Experimental Protocols: A Validated LC-MS/MS Method for Clevidipine
The following protocol is based on a validated method for the simultaneous quantification of clevidipine and its active metabolite in human whole blood using clevidipine-d7 (B12421993) as the internal standard.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of whole blood sample, add 25 µL of the internal standard working solution (clevidipine-d7).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Clevidipine: m/z 456.1 → 324.1
-
Clevidipine-d7: m/z 463.1 → 331.1
-
Visualizing the Rationale: Workflows and Principles
To further elucidate the advantage of a SIL-IS, the following diagrams illustrate the analytical workflow and the fundamental principle of isotope dilution mass spectrometry.
Caption: Comparative analytical workflows.
Caption: The principle of isotope dilution.
Conclusion
The inherent instability of clevidipine in biological samples poses a significant hurdle to its accurate quantification. The use of a stable isotope-labeled internal standard, such as clevidipine-d7, is not merely a preference but a necessity for robust and reliable bioanalysis. As demonstrated by validated methods, the SIL-IS effectively compensates for analytical variability, leading to superior accuracy, precision, and mitigation of matrix effects. For researchers and drug development professionals, the adoption of a SIL-IS-based LC-MS/MS method is the most scientifically sound approach to ensure the integrity of pharmacokinetic and other critical data for clevidipine.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Assays for Clevidipine: Assessment of Linearity and Recovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of published bioanalytical methods for the quantification of clevidipine (B1669171), with a focus on the critical validation parameters of linearity and recovery. The data presented is intended to assist researchers in selecting and developing appropriate assays for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The primary focus of the methods discussed is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a prevalent technique for clevidipine analysis due to its high sensitivity and specificity.
Comparison of Linearity and Recovery in Clevidipine Bioanalytical Assays
The following tables summarize the linearity and recovery data from various validated bioanalytical methods for clevidipine in different biological matrices.
Table 1: Linearity of Clevidipine Bioanalytical Assays
| Method | Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| LC-MS/MS[1][2][3] | Human Whole Blood | 0.1 - 30 | > 0.9951 |
| LC-MS/MS[4][5] | Human Plasma | 0.100 - 40.0 | Not explicitly stated, but method showed good linearity |
| HPTLC[6] | Synthetic Mixture | 1000 - 6000 ng/band | > 0.999 |
| UPLC[7][8] | API | Not explicitly stated for a range, but regression equation provided | y = 51673x + 2873.4 |
Table 2: Recovery of Clevidipine in Bioanalytical Assays
| Method | Biological Matrix | QC Level | Mean Recovery (%) |
| LC-MS/MS[1] | Human Whole Blood | Low (0.3 ng/mL) | 80.3 |
| Medium (8.0 ng/mL) | 83.4 | ||
| High (24 ng/mL) | 80.4 | ||
| LC-MS/MS[4] | Human Plasma | Low (0.250 ng/mL) | 91.8 |
| HPTLC[6] | Synthetic Mixture | Not applicable | 99.03 - 99.57 |
| UPLC[8] | API | Not applicable | 99.60 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are summarized protocols for sample preparation and analysis based on the cited literature.
LC-MS/MS Method in Human Whole Blood[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pre-cool 1.5-mL polypropylene (B1209903) tubes in an ice bath.
-
Add 25 µL of the internal standard (IS) working solution, 50 µL of the blood sample, and 50 µL of 0.1% formic acid to each tube.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.
-
Centrifuge the samples at 10,000 g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at room temperature.
-
Reconstitute the residue for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
LC-MS/MS Method in Human Plasma[4]
-
Sample Stabilization: To prevent hydrolysis, blood was collected in vacutainer tubes containing sodium fluoride. Ascorbic acid and formic acid were added to the separated plasma to prevent oxidation and further hydrolysis[4].
-
Sample Preparation (Liquid-Liquid Extraction):
-
A single-step liquid-liquid extraction (LLE) was performed using ethyl acetate[4].
-
800 µL of ethyl acetate (B1210297) was used to extract clevidipine from 50 µL of human plasma[4].
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: ACE Excel 3µm SuperC18 (2.1 × 50 mm)[4].
-
Mobile Phase: Gradient elution with 10 mM ammonium (B1175870) acetate in water and methanol[4].
-
Mass Spectrometry: Detection was performed in the negative ion electrospray ionization mode using multiple reaction monitoring[4]. The transitions were m/z 454.1 → 234.0 for clevidipine and m/z 461.1 → 240.1 for its deuterated internal standard (clevidipine-d7)[4].
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the general workflows for assessing linearity and recovery in clevidipine bioanalytical assays.
Caption: Workflow for Linearity Assessment of a Clevidipine Bioanalytical Assay.
Caption: Workflow for Recovery Assessment of a Clevidipine Bioanalytical Assay.
References
- 1. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. theaspd.com [theaspd.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of (R)-Clevidipine-13C,d3
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (R)-Clevidipine-13C,d3, a stable isotope-labeled version of the calcium channel antagonist, Clevidipine.
This compound is labeled with the stable, non-radioactive isotopes Carbon-13 and Deuterium[1]. Consequently, its disposal does not necessitate special precautions for radioactivity[2][][4]. The compound should be managed as a chemical waste, adhering to the same protocols as for the parent compound, Clevidipine, and in accordance with all applicable local, state, and federal regulations[4]. Research laboratories generate various forms of pharmaceutical waste and must implement proper disposal procedures to protect human health and the environment[5].
Key Compound and Safety Data
A thorough understanding of the compound's properties is essential for safe handling and disposal. Below is a summary of relevant data for Clevidipine.
| Property | Value |
| Molecular Formula | C₂₁H₂₃Cl₂NO₆ |
| Molecular Weight | 456.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in ethanol (B145695), methanol, and acetone |
| Hazard Statements | Toxic if swallowed. Suspected of damaging fertility or the unborn child. May cause damage to organs[6]. |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact |
Note: This data is for the parent compound, Clevidipine, and should be used as a reference for the isotopically labeled version.
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental mixing of incompatible materials and to ensure compliant disposal[7].
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and weighing papers, into a designated, leak-proof solid chemical waste container.
-
Empty vials and containers should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected as liquid waste. The rinsed containers can then be disposed of as solid waste.
-
Clearly label the container with "this compound Solid Waste" and any relevant hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinsates, in a designated, sealed, and compatible liquid chemical waste container.
-
Ensure the container is clearly labeled with "this compound Liquid Waste," the approximate concentration, and the solvent used.
-
-
Sharps Waste:
-
Any sharp objects contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container.
-
3. Decontamination of Work Surfaces and Equipment
-
Work Surfaces:
-
Wipe down all surfaces that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) and absorbent pads.
-
Dispose of the cleaning materials as solid chemical waste.
-
-
Non-disposable Equipment:
-
Rinse glassware and other equipment thoroughly with a compatible solvent.
-
Collect the rinsate as liquid chemical waste.
-
Follow with a standard laboratory washing procedure.
-
4. Final Disposal
All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company[4]. Do not dispose of this compound down the drain or in regular trash[6][8][9]. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines is mandatory for hazardous waste disposal in the United States[10][11].
Disposal Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. assets.lgcstandards.com [assets.lgcstandards.com]
- 10. easyrxcycle.com [easyrxcycle.com]
- 11. danielshealth.com [danielshealth.com]
Personal protective equipment for handling (R)-Clevidipine-13C,d3
Essential Safety and Handling Guide for (R)-Clevidipine-13C,d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent, isotopically labeled cardiovascular compound.
This compound is a short-acting dihydropyridine (B1217469) calcium channel antagonist labeled with stable isotopes of carbon and deuterium.[1] While the isotopic labels (13C and d3) are not radioactive, the parent compound, Clevidipine, is a potent pharmaceutical agent that requires careful handling to prevent occupational exposure.[2][][4] Clevidipine is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child, and may cause damage to organs.[5][6]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound:
-
Respiratory Protection: For handling the solid compound or any procedure that could generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended.[7]
-
Eye Protection: Chemical safety goggles should be worn if there is a risk of splashing.[7]
-
Skin Protection: Appropriate protective gloves and a lab coat or other protective clothing are necessary to prevent skin contact.[7]
-
Hand Protection: Wear appropriate protective gloves.[8]
Hazard and Safety Data
The following table summarizes key safety information for Clevidipine, the active component of this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[6] |
| Reproductive Toxicity (Category 2) | GHS08 | Warning | H361: Suspected of damaging fertility or the unborn child.[5][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 2) | GHS08 | Warning | H371: May cause damage to organs.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of potent compounds like this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store vials in their original cartons, refrigerated at 2 to 8°C (36-46°F). Do not freeze.[9][10]
-
Vials in their cartons may be transferred to room temperature (25°C, 77°F) for up to 2 months. Clearly mark the date of transfer on the carton. Do not return to refrigerated storage after this transfer.[9][10]
-
Clevidipine is photosensitive; keep vials in their cartons until use.[10]
2. Preparation for Use:
-
All handling of the solid compound or preparation of solutions should be conducted in a designated area with controlled ventilation, such as a fume hood or a containment isolator, to minimize inhalation exposure.[11]
-
Before use, gently invert the vial several times to ensure the uniformity of the emulsion.[10]
-
Maintain strict aseptic technique throughout the preparation process.[12]
3. Administration (for in-vitro/in-vivo research):
-
Administer via a calibrated infusion device to ensure accurate dosing.[12]
-
Can be administered through a central or peripheral line.[13]
-
Do not dilute the solution.[13]
-
Do not administer in the same line with other medications.[12]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate all work surfaces and equipment after use.
-
Remove and dispose of contaminated PPE according to the disposal plan.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with federal, state, and local regulations.[7]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Stable Isotopes: Since this compound contains stable, non-radioactive isotopes, no special precautions for radioactivity are required.[2][] The waste can be handled similarly to the unlabeled compound.
-
Waste Vendor: Arrange for pick-up and disposal by a certified chemical waste management company.
Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. moravek.com [moravek.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.lgcstandards.com [assets.lgcstandards.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cleviprex.com [cleviprex.com]
- 10. resources.chiesiusa.com [resources.chiesiusa.com]
- 11. escopharma.com [escopharma.com]
- 12. methapharm.com [methapharm.com]
- 13. chiesi.com.au [chiesi.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
